Product packaging for Kasugamycin(Cat. No.:CAS No. 11030-24-3)

Kasugamycin

Cat. No.: B8055124
CAS No.: 11030-24-3
M. Wt: 379.36 g/mol
InChI Key: PVTHJAPFENJVNC-UQTMRZPGSA-N
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Description

Historical Context of Discovery and Isolation

Kasugamycin (B1663007) was first isolated in 1965 from a strain of Streptomyces kasugaensis found near the Kasuga shrine in Nara, Japan. wikipedia.orgebi.ac.uk The discovery was made by Hamao Umezawa, a notable researcher also credited with the discovery of other significant antibiotics like kanamycin (B1662678) and bleomycin. wikipedia.orgebi.ac.uk Initially identified for its ability to inhibit the growth of the fungus causing rice blast disease (Pyricularia oryzae), it was later found to also possess antibacterial properties. wikipedia.orgebi.ac.ukkingelong.com.vn The isolation process yielded this compound as a white, crystalline substance. wikipedia.orgebi.ac.uk

Scientific Significance and Research Trajectory

The scientific significance of this compound lies in its distinctive mechanism of action, which differs from many other well-known antibiotics. This has made it a valuable tool for studying protein synthesis and ribosomal function. uplcorp.compnas.org Research into this compound has explored its effectiveness against a range of plant pathogens, including bacteria such as Erwinia, Pseudomonas, and Xanthomonas species, as well as fungal plant pathogens. kingelong.com.vnapsnet.org Its use in agriculture, particularly for controlling rice blast, has been a major area of research and application. kingelong.com.vnresearchgate.net Furthermore, studies have investigated the development of resistance to this compound and strategies for managing it. wikipedia.orgebi.ac.ukmsu.edu More recent research has also uncovered this compound's ability to inhibit glycoside hydrolase family 18 (GH18) chitinases, revealing new potential molecular targets and expanding its research trajectory beyond ribosomal inhibition. nih.govfrontiersin.orgresearchgate.net

Classification as an Aminoglycoside Antibiotic

This compound is classified as an aminoglycoside antibiotic. wikipedia.orgebi.ac.ukmcmaster.ca Aminoglycoside antibiotics are a class of compounds that typically inhibit bacterial protein synthesis by binding to the ribosome. uplcorp.comweizmann.ac.il this compound shares this broad classification but is considered somewhat unusual within the group because its cyclitol ring is not amino substituted. mcmaster.ca Its chemical structure includes a unique combination of sugars, such as D-chiro-inositol and a substituted hexopyranosyl moiety. ontosight.aicymitquimica.com The molecular formula for this compound is C₁₄H₂₅N₃O₉, while this compound hydrochloride, a common form, has the formula C₁₄H₂₆ClN₃O₉. cymitquimica.comnih.gov

Key Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₂₅N₃O₉ (this compound) cymitquimica.com C₁₄H₂₆ClN₃O₉ (this compound Hydrochloride) nih.gov cymitquimica.comnih.gov
Molecular Weight379.36 g/mol (this compound) usda.gov 415.82 g/mol (this compound Hydrochloride) labsolu.ca usda.govlabsolu.ca
AppearanceWhite, crystalline substance wikipedia.orgebi.ac.uk Colorless solid (free base) usda.gov White crystals (hydrochloride) usda.gov wikipedia.orgebi.ac.ukusda.gov
SolubilitySoluble in water cymitquimica.commade-in-china.com Hydrochloride easily soluble in water made-in-china.com cymitquimica.commade-in-china.com
Melting Point214–216°C (free base, with decomposition) usda.gov 236–239°C (hydrochloride, with decomposition) usda.gov usda.gov

Detailed research findings have elucidated the mechanism by which this compound inhibits protein synthesis. It binds to the 30S ribosomal subunit, interfering with translation initiation. wikipedia.orguplcorp.compnas.org Specifically, it is thought to inhibit the binding of initiator transfer RNA (tRNA) and can distort the mRNA path within the ribosome. wikipedia.orguplcorp.com Structural analysis, including X-ray crystallography, has shown that this compound binds within the mRNA channel of the 30S subunit, interacting with specific nucleotides in the 16S ribosomal RNA. researchgate.netnih.govnih.gov This binding site is located between the universally conserved G926 and A794 nucleotides, which are also associated with this compound resistance. researchgate.netnih.govnih.gov Research indicates that this compound's action can be dependent on the mRNA sequence context, particularly the nucleotide immediately preceding the start codon. pnas.org Beyond ribosomal targeting, the recent discovery of this compound's inhibitory activity against GH18 chitinases in various organisms, including bacteria, insects, and humans, highlights its potential as a research tool for studying these enzymes and for the development of new inhibitors with diverse scaffolds. nih.govfrontiersin.orgresearchgate.net Studies on its uptake and transport in plants, such as castor bean seedlings, suggest an active carrier-mediated system influenced by factors like temperature, concentration, and pH, and indicate bidirectional translocation. nih.govresearchgate.netfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25N3O9 B8055124 Kasugamycin CAS No. 11030-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTHJAPFENJVNC-UQTMRZPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040374
Record name Kasugamycin
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Molecular Weight

379.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

<1.3X10-4 mm Hg at 25 °C
Record name KASUGAMYCIN
Source Hazardous Substances Data Bank (HSDB)
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CAS No.

6980-18-3, 11030-24-3
Record name Kasugamycin
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Record name EINECS 234-260-3
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Record name Kasugamycin
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Record name 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]-D-chiro-inositol sulphate
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Record name D-chiro-Inositol, 3-O-[2-amino-4-[(carboxyiminomethyl)amino]-2,3,4,6-tetradeoxy-α-D-arabino-hexopyranosyl]
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Record name KASUGAMYCIN
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Record name KASUGAMYCIN
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Melting Point

203 °C (dec)
Record name KASUGAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6695
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular Mechanisms of Action

Ribosomal Interference and Protein Synthesis Inhibition

Kasugamycin (B1663007) inhibits protein synthesis at the translation initiation step. wikipedia.orgmdpi.comnih.govnih.gov While initially thought to primarily block the binding of messenger RNA (mRNA) and initiator transfer RNA (tRNA) to the 30S subunit, more recent studies suggest it can also interfere with translation even after the formation of the 70S initiation complex. pnas.org The extent of inhibition can correlate with increased occupancy of start codons by 70S ribosomes. pnas.org this compound does not completely abolish translation, allowing for the continued expression of some proteins. pnas.org

Binding to the 30S Ribosomal Subunit

This compound binds directly to the 30S ribosomal subunit. mdpi.comnih.govnih.govbiorxiv.org Structural analyses, including X-ray crystallography and cryo-electron microscopy, have revealed its binding site within the mRNA channel of the 30S subunit. wikipedia.orgnih.govnih.govbiorxiv.orgresearchgate.netresearchgate.netrcsb.org This binding occurs between specific nucleotides in the 16S ribosomal RNA (rRNA). wikipedia.orgnih.govresearchgate.net

Interaction with 16S Ribosomal RNA (rRNA)

The binding pocket for this compound is composed entirely of 16S rRNA residues that line the mRNA channel of the small subunit. nih.gov The antibiotic's interaction with 16S rRNA is crucial for its inhibitory activity. embopress.org

Specific Nucleotide Binding Sites (e.g., G926, A794, A1518, A1519)

This compound binds between the universally conserved nucleotides G926 and A794 in the 16S ribosomal RNA. wikipedia.orgnih.govresearchgate.netresearchgate.net These nucleotides are also known sites of this compound resistance. wikipedia.orgnih.govresearchgate.netasm.org Chemical probing experiments have shown that this compound protects A794 and G926 from modification and enhances the reactivity of C795. researchgate.netembopress.orgweizmann.ac.il Resistance to this compound can also arise from mutations in the ksgA gene, which encodes a methyltransferase that catalyzes the dimethylation of nucleotides A1518 and A1519 in helix 45 of the 16S rRNA. wikipedia.orgnih.govresearchgate.netasm.orgoup.com While ksgA mutations confer modest resistance, higher resistance levels can result from mutations directly at A794, G926, or A1519 in 16S rRNA. asm.org

Perturbation of mRNA Path in the Ribosome

A key aspect of this compound's mechanism is its ability to perturb the mRNA path within the ribosome. wikipedia.orgnih.govweizmann.ac.ilnih.govresearchgate.netuplcorp.com By binding within the mRNA channel, this compound mimics codon nucleotides at the P and E sites. wikipedia.orgresearchgate.netplos.org This binding position suggests that the drug interferes with the proper placement of mRNA on the ribosome. nih.govresearchgate.net This perturbation indirectly affects the interaction between the mRNA and tRNA. wikipedia.orgresearchgate.netasm.org

Inhibition of Translation Initiation Complex Formation

This compound inhibits protein synthesis at the step of translation initiation complex formation. wikipedia.orgnih.govpnas.orgmdpi.comnih.govnih.govresearchgate.net It prevents the formation of the translation initiation complex on canonical mRNAs. mdpi.com While early views suggested a direct block of mRNA and initiator tRNA binding, structural and biochemical data indicate a more nuanced mechanism involving interference with the formation of the 30S initiation complex. pnas.orgnih.govnih.gov

Interference with Initiator tRNA Binding to the P-site

This compound is thought to interfere with the binding of initiator tRNA to the ribosomal P-site. wikipedia.orgnih.govmdpi.comnih.govepa.gov Although structural data show that the this compound binding site does not directly overlap with the P-site tRNA binding position, the drug's binding within the mRNA channel indirectly induces dissociation of P-site-bound fMet-tRNA from 30S subunits by perturbing the mRNA. wikipedia.orgnih.govnih.govresearchgate.net This interference with the mRNA-tRNA codon-anticodon interaction during 30S canonical initiation is a proposed mechanism for inhibiting initiator tRNA binding. wikipedia.orgresearchgate.netasm.org

Differential Effects on Canonical vs. Leaderless mRNA Translation

This compound has been observed to exhibit differential effects on the translation of canonical and leaderless messenger RNAs (mRNAs) wikipedia.orgelifesciences.orgpnas.orgmdpi.com. Canonical mRNAs typically possess a 5' untranslated region (UTR) containing a Shine-Dalgarno (SD) sequence, which is crucial for ribosome binding and translation initiation mdpi.comnih.gov. In contrast, leaderless mRNAs lack a 5' UTR and the initiation codon is located at the 5' terminus mdpi.comnih.govresearchgate.net.

Studies have suggested that this compound specifically inhibits the translation initiation of canonical mRNAs wikipedia.orgplos.org. This is thought to occur because this compound binds within the mRNA channel of the 30S ribosomal subunit, perturbing the interaction between the mRNA and tRNA during canonical initiation wikipedia.orgkenyon.edu. The binding position of this compound overlaps with the path of the mRNA, mimicking codon nucleotides at the P and E sites wikipedia.orgkenyon.edu.

In contrast, translation of leaderless mRNAs appears to be less affected by this compound in vivo wikipedia.orgpnas.orgmdpi.comnih.govnih.gov. It has been proposed that translation initiation on leaderless transcripts might be less sensitive to this compound because it can rely on a direct interaction of the 70S ribosome with the start codon at the mRNA 5' terminus, a process that may involve less steric hindrance from this compound binding compared to canonical initiation which proceeds through the formation of the 30S initiation complex wikipedia.orgpnas.org. However, some studies in Mycobacterium smegmatis did not find evidence that this compound selectively blocks translation of canonical but not leaderless mRNA transcripts at high concentrations elifesciences.orgresearchgate.net.

Induction of Atypical Ribosomal Particles (e.g., 61S ribosomes)

In addition to its direct effects on translation initiation, this compound has been reported to induce the formation of atypical ribosomal particles in Escherichia coli in vivo wikipedia.orgmdpi.comnih.govresearchgate.net. These particles, referred to as ~61S ribosomes, are stable and are deficient in several proteins of the small ribosomal subunit wikipedia.orgmdpi.comnih.govresearchgate.net. Specifically, 61S particles are devoid of more than six small subunit proteins, including the functionally important proteins S1 and S12 wikipedia.orgmdpi.comnih.govresearchgate.net. The absence of these proteins is thought to be linked to structural changes in the 16S ribosomal RNA (rRNA) nih.govresearchgate.net.

Notably, these this compound-induced 61S ribosomes have been shown to be proficient in selectively translating leaderless mRNA wikipedia.orgmdpi.comnih.govresearchgate.net. This suggests that the formation of these atypical ribosomes may contribute to the observed differential translation of canonical and leaderless transcripts in the presence of this compound mdpi.com.

Modulation of Translational Fidelity and Mistranslation

This compound is unique among aminoglycoside antibiotics in its ability to decrease translational error, whereas most other aminoglycosides increase mistranslation elifesciences.orgelifesciences.orgcdnsciencepub.comnih.govnih.gov. This compound enhances translational accuracy in vitro cdnsciencepub.comnih.gov. It has been shown to increase the fidelity of translation of natural messenger RNA cdnsciencepub.com.

Research indicates that this compound can specifically decrease mistranslation that occurs due to the indirect tRNA aminoacylation pathway elifesciences.orgelifesciences.orgnih.gov. This pathway is used by most bacteria to generate aminoacylated glutamine and asparagine tRNAs and can be a source of translational errors elifesciences.orgresearchgate.netelifesciences.orgnih.gov. Studies in Mycobacterium tuberculosis have shown that clinical isolates with increased rates of mistranslation involving this pathway exhibit increased tolerance to the antibiotic rifampicin (B610482) elifesciences.orgelifesciences.orgnih.gov. This compound treatment was found to decrease this mistranslation and increase susceptibility to rifampicin elifesciences.orgelifesciences.orgnih.gov.

This compound's binding to the ribosome, near the universally conserved A794 and G926 residues of 16S rRNA, is thought to contribute to its ability to increase discrimination against physiologically misacylated tRNAs elifesciences.org.

Inhibition of Glycoside Hydrolase Family 18 (GH18) Chitinases

Beyond its ribosomal target, this compound has been discovered to act as an inhibitor of Glycoside Hydrolase Family 18 (GH18) chitinases nih.govresearchgate.netnih.govsemanticscholar.orgfrontiersin.org. GH18 chitinases are enzymes that play crucial roles in the degradation of chitin (B13524), a significant polysaccharide found in various organisms nih.gov.

Competitive Inhibition Mechanism

Studies have demonstrated that this compound inhibits GH18 chitinases in a competitive manner nih.govresearchgate.netnih.govresearchgate.net. This indicates that this compound competes with the natural substrate (chitin or chitin oligosaccharides) for binding to the enzyme's active site researchgate.netnih.gov. Inhibition kinetics studies have confirmed this competitive mode of inhibition against GH18 chitinases from diverse organisms, including bacteria, insects, and humans nih.govresearchgate.netnih.govresearchgate.net.

Binding to Substrate-Binding Clefts

Research utilizing techniques such as tryptophan fluorescence spectroscopy and molecular docking has revealed that this compound binds to the substrate-binding clefts (SBCs) of GH18 chitinases nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net. The binding mode of this compound within these clefts is reported to be similar to that of the natural substrate nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net. The SBCs of GH18 chitinases are typically lined with residues that interact with the polysaccharide substrate biorxiv.orgcazypedia.org.

Molecular docking studies have provided detailed insights into the interaction of this compound within the SBC. For example, the methylkasugaminide moiety of this compound has been shown to occupy the –1 subsite of the SBC, while the D-inositol moiety occupies the –2 subsite frontiersin.org.

Electrostatic Interactions and Hydrogen Bonding in Chitinase (B1577495) Inhibition

The inhibitory activity of this compound against GH18 chitinases is significantly influenced by specific molecular interactions within the substrate-binding cleft nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net. A vital interaction identified is an electrostatic interaction between the amino group of this compound and the carboxyl group of a conserved aspartate residue within the GH18 chitinase catalytic triad (B1167595) nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net. This electrostatic interaction is considered a crucial driving force for the binding affinity of this compound to these enzymes frontiersin.org.

In addition to electrostatic interactions, hydrogen bonds also play a role in the binding of this compound to the SBCs frontiersin.orgnih.gov. The methylkasugaminide moiety forms hydrogen bonds with surrounding residues in the –1 subsite, while the D-inositol moiety forms hydrogen bonds with residues in the –2 subsite frontiersin.org. These combined interactions contribute to the stable binding of this compound and its competitive inhibition of GH18 chitinase activity frontiersin.orgnih.gov.

Compound Information

Compound NamePubChem CID
This compound34678

Data Tables

Based on the search results, a summary of the inhibitory activity of this compound against various GH18 chitinases can be presented in a table format.

GH18 Chitinase SourceInhibition ModeKi (µM)
Serratia marcescens (SmChiA)Competitive0.25
Ostrinia furnacalis (OfChtI)Competitive29.00
Ostrinia furnacalis (OfChi-h)Competitive-
Homo sapiens (HsCht)Competitive0.27
Homo sapiens (AMCase)Competitive-

Potential Targeting of Nitrate (B79036) Reductase in Fungi

Research suggests that this compound (Ksg) may exert its antifungal effects, in part, by targeting nitrate reductase (NR) in certain fungal species. Studies on the fungal phytopathogen Didymella segeticola, which causes tea leaf spot disease, have indicated that Ksg can inhibit its growth in vitro. apsnet.orgnih.gov The half-maximal effective concentration (EC50) of Ksg against D. segeticola hyphae in vitro was found to be 141.18 μg ml−1. apsnet.orgnih.gov

Integrated analyses, including transcriptomic, proteomic, and bioinformatic approaches, have revealed that exposure to Ksg leads to changes in the expression of genes and proteins in D. segeticola hyphae involved in metabolic processes and the biosynthesis of secondary metabolites. apsnet.orgnih.gov Molecular docking studies have proposed that Ksg may target nitrate reductase. apsnet.orgnih.gov Further investigation using microscale thermophoresis assay demonstrated a greater affinity of Ksg with NR, suggesting a potential disruption of nitrogen assimilation and subsequent metabolism in the fungus. apsnet.orgnih.gov

This potential interaction with NR could disturb fungal metabolism and induce subsequent changes in hyphal growth and development, contributing to the inhibition of the pathogen D. segeticola. apsnet.orgnih.gov While this compound is known to inhibit protein synthesis by interfering with the 30S ribosomal subunit in bacteria and fungi like Pyricularia oryzae, the targeting of nitrate reductase presents an additional or alternative mechanism in certain fungal species. nih.govwikipedia.org

Nitrate reductase is a key enzyme in fungi required for nitrate assimilation, mediating the reduction of nitrate to nitrite. frontiersin.orgnih.gov This process is essential for utilizing nitrate as a nitrogen source. frontiersin.orgnih.gov The potential inhibition of this enzyme by this compound could therefore impair a fungus's ability to acquire and metabolize nitrogen, impacting its growth and virulence. Research on other fungi, such as Sclerotinia sclerotiorum, has shown that nitrate reductase is required for processes like sclerotial development and virulence, highlighting the importance of this enzyme in fungal pathogenesis. frontiersin.orgnih.gov

Biosynthesis and Synthetic Pathways

Biosynthetic Origin from Streptomyces kasugaensis

Kasugamycin (B1663007) is a natural product synthesized by the soil bacterium Streptomyces kasugaensis. nih.govwikipedia.orgusda.gov The genes responsible for this compound biosynthesis are typically clustered together in the Streptomyces genome, often linked to genes that confer resistance to the antibiotic. jmb.or.krjmb.or.kr The biosynthetic gene cluster for this compound has been isolated and characterized from S. kasugaensis strains. jmb.or.krjmb.or.kr For instance, a 22 kb DNA fragment containing seventeen putative open reading frames (ORFs) involved in this compound biosynthesis was isolated from S. kasugaensis KACC 20262. jmb.or.krjmb.or.kr

Elucidation of Biosynthetic Pathway Intermediates and Enzymes

The biosynthetic pathway of this compound involves a series of enzymatic steps converting precursor molecules into the final antibiotic structure. While the complete pathway is still being fully elucidated, significant progress has been made in identifying key intermediates and the enzymes involved. researchgate.netnih.govresearchgate.net

Role of Epimerase (KasQ) in Initial Steps

Recent research has identified the epimerase KasQ as an enzyme that primes this compound biosynthesis. researchgate.netnih.govresearchgate.netsciprofiles.com KasQ is reported to convert UDP-GlcNAc to UDP-ManNAc, marking an initial step in the pathway. researchgate.netnih.govresearchgate.net This finding suggests that KasQ plays a crucial role early in the biosynthetic process. researchgate.netnih.govresearchgate.net

Identification of Precursors (e.g., UDP-GlcNAc, D-chiro-inositol, kasugamine (B1673303), glycine (B1666218) imine)

Several precursor molecules have been identified as inputs into the this compound biosynthetic pathway. These include UDP-GlcNAc, D-chiro-inositol, kasugamine, and glycine imine. researchgate.netnih.govresearchgate.netsciprofiles.com Isotope-feeding studies have further supported that glucosamine/UDP-GlcNH2 serves as a direct precursor for the formation of kasugamine. nih.govresearchgate.net D-chiro-inositol is one of the three core chemical moieties that make up the this compound structure. researchgate.netnih.govresearchgate.netsciprofiles.com

Proposed Roles of Other Biosynthetic Enzymes (e.g., KasF, KasH, KasA, KasJ)

Several other enzymes encoded within the this compound biosynthetic gene cluster have proposed roles in the pathway. Enzymes such as oxidase, hydratase, aminotransferase (KasA), epimerase, glucosyl transferase (KasG), and N-acetyl transferase have been predicted based on homologies to other antibiotic biosynthetic enzymes. jmb.or.kr

While KasF and KasH were initially proposed to have roles in the biosynthetic pathway, recent studies indicate that both KasF and KasH function as this compound-modifying enzymes, acting as acetyltransferases that can inactivate this compound. nih.govresearchgate.netresearchgate.net Specifically, KasH is reported to acetylate this compound to 2-N'-acetyl this compound, functioning as a self-resistance enzyme. researchgate.net

KasA, an aminotransferase, is encoded within the biosynthetic gene cluster and has been used as a probe to isolate the cluster. jmb.or.krjmb.or.kr KasG, a glycosyltransferase, is proposed to be involved in connecting kasugamine to D-chiro-inositol to form a this compound disaccharide precursor. jmb.or.kr KasJ, an epimerase, is thought to complete the synthetic pathway by epimerizing myo-inositol to D-chiro-inositol. researchgate.netnih.govjst.go.jp

A summary of some proposed enzyme roles is presented in the table below:

EnzymeProposed Role in BiosynthesisNotes
KasQPrimes biosynthesis by converting UDP-GlcNAc to UDP-ManNAc. researchgate.netnih.govresearchgate.netInitial step in the pathway. researchgate.netnih.govresearchgate.net
KasAAminotransferase. jmb.or.krjmb.or.krUsed to isolate the gene cluster. jmb.or.krjmb.or.kr
KasGGlycosyltransferase, connects kasugamine to D-chiro-inositol. jmb.or.krForms a disaccharide precursor. jmb.or.kr
KasJEpimerase, epimerizes myo-inositol to D-chiro-inositol. researchgate.netnih.govjst.go.jpCompletes the synthesis of the D-chiro-inositol moiety. researchgate.netnih.govjst.go.jp
KasFAcetyltransferase, inactivates this compound. nih.govresearchgate.netresearchgate.netFunctions as a modifying enzyme. nih.govresearchgate.netresearchgate.net
KasHAcetyltransferase, inactivates this compound (self-resistance). nih.govresearchgate.netresearchgate.netMore specific and reactive than KasF in terms of resistance. nih.govresearchgate.net
KasDdNDP-glucose 4,6-dehydratase. jmb.or.krjmb.or.krCatalyzes conversion of dNDP-glucose to 4-keto-6-deoxy-dNDP-glucose. jmb.or.krjmb.or.kr

Genetic Engineering and Regulation of this compound Production

Genetic engineering approaches have been employed to enhance this compound production in Streptomyces strains. nih.govresearchgate.netactanaturae.ru This involves manipulating the genes within the biosynthetic cluster and associated regulatory genes. nih.govresearchgate.net

Identification of Regulatory Genes (e.g., kasT, kasW, kasX, kasV, kasS)

Several genes have been identified that play a role in regulating this compound production. These include kasT, kasW, kasX, kasV, and kasS. nih.govresearchgate.net

kasT encodes a DNA-binding protein that acts as a pathway-specific regulator of the this compound biosynthesis gene cluster. nih.govjst.go.jp It binds to the intergenic region of kasU-kasJ. nih.govjst.go.jp Deletion of kasT can abolish this compound production, while its overexpression has been shown to significantly increase titers in some strains. nih.gov

kasW and kasX constitute a two-component regulatory system located upstream of the this compound gene cluster. nih.govresearchgate.net Deletion of kasW and kasX has been shown to improve this compound production. nih.govresearchgate.net

kasV is a MerR-family gene also found upstream of the cluster, and its deletion has resulted in increased this compound production in low-yielding strains. nih.govresearchgate.net

kasS is another gene in the upstream region that influences production, with its deletion impacting yield differently depending on the strain. nih.govresearchgate.net

Studies involving the deletion and overexpression of these regulatory genes have demonstrated their impact on the transcription of kas genes and ultimately on this compound yield. nih.govresearchgate.net The effects of manipulating these genes can vary between different Streptomyces strains. nih.govresearchgate.net

Strategies for Enhancing Production through Gene Manipulation

Enhancing the production of this compound through gene manipulation in Streptomyces species has been explored. Genetic engineering technologies offer a directed approach to alter gene expression within antibiotic biosynthetic clusters. researchgate.net This can involve mutagenesis-based genome editing to suppress the production of known compounds and potentially promote the synthesis of new variants, or to improve the yield of the target metabolite. researchgate.net

Studies have investigated the role of specific genes within the this compound biosynthetic gene cluster (KBG) in S. kasugaensis. For instance, the deletion of certain genes, such as kasW and kasX (part of a two-component system), and kasV (a MerR-family regulator), has shown promising results in increasing this compound production. researchgate.netresearchgate.net Individual deletions of kasW and kasX in a low-yielding strain led to production increases of 12% and 19%, respectively. researchgate.net Notably, the complete removal of this two-component system resulted in a significant yield increase from 6000 to 9000 mg/L in S. kasugaensis BCRC12349, representing a 2.94-fold enhancement upon kasV knockout. researchgate.net

Another strategy involves alleviating limitations in building blocks or enzymatic activity within the biosynthetic pathway. researchgate.net This "regulatory networks engineering" approach has been successfully applied to improve the bioproduction of various antibiotics, including this compound. researchgate.net

Beyond genetic manipulation, non-nutritional stresses like pH shock have also been investigated for enhancing this compound production in Streptomyces kasugaensis. researchgate.netdss.go.th Applying a sequential pH change from neutral to acidic and back to neutral has been shown to greatly enhance this compound biosynthesis. dss.go.th During the acidic phase, cell growth decreased, but upon returning to neutral pH, cell growth resumed, concurrently with a significantly enhanced rate of this compound biosynthesis compared to control cultures without pH shock. dss.go.th An optimal pH shock duration of 24 hours resulted in approximately a 7-fold higher this compound productivity than the control. dss.go.th

Here is a summary of some gene manipulation strategies and their reported impact on this compound production:

Gene TargetedOrganismStrategyEffect on ProductionSource
kasWS. kasugaensisDeletion12% increase researchgate.net
kasXS. kasugaensisDeletion19% increase researchgate.net
kasW and kasXS. kasugaensisComplete Deletion50% increase (6000 to 9000 mg/L) researchgate.net
kasVS. kasugaensis BCRC12349Knockout2.94-fold increase researchgate.net

Heterologous Expression of Biosynthetic Gene Clusters

Heterologous expression of the this compound biosynthetic gene (KBG) cluster in alternative host organisms has been explored to potentially improve production and facilitate genetic manipulation. Researchers have cloned the KBG cluster from S. kasugaensis and constructed cassettes for heterologous production in other actinomycetes, such as Streptomyces lividans and Rhodococcus erythropolis. researchgate.netnih.govresearchgate.net

One approach involved constructing a cassette (Cassette II) where the promoter of kasT, a specific activator gene for the KBG, was replaced with a constitutive promoter (PrpsJ) from Streptomyces avermitilis. nih.gov To further enhance production, an expression cassette for ino1, encoding inositol-1-phosphate synthase, was inserted into Cassette II to create Cassette III, aiming to increase the intracellular concentration of myo-inositol, a precursor of this compound. nih.gov

These cassettes showed stable maintenance in S. lividans and R. erythropolis, leading to this compound production. nih.gov Transformants of S. lividans carrying these cassettes achieved this compound production levels comparable to those of the original S. kasugaensis strain. nih.gov In R. erythropolis, Cassette III, with the additional ino1 expression, resulted in higher this compound accumulation than Cassette II, suggesting that increasing the supply of myo-inositol in the host can be beneficial for heterologous production. nih.gov Rhodococcus species are considered promising heterologous hosts for antibiotic fermentation due to their spherical form in liquid cultivation. researchgate.netnih.gov

The size of the this compound biosynthetic gene cluster is relatively small (about 20 kb) compared to clusters for other aminoglycoside antibiotics, which can be advantageous for cloning and heterologous expression. nih.gov Heterologous expression of the entire this compound biosynthesis gene cluster from S. kasugaensis in S. avermitilis has also been reported, with transformants producing this compound in the culture broth. nih.gov The expression of the this compound biosynthetic genes in this host was controlled by the regulatory gene kasT. nih.gov

Total Synthesis Methodologies

The total synthesis of this compound presents a challenge due to the presence of its distinctive multideoxy diamino sugar component, kasugamine. acs.orgchemistryviews.org Chemical synthesis is important not only for obtaining the natural product but also for developing analogs with potentially improved biological properties. acs.orgchemistryviews.org

Several research groups have reported methodologies for the synthesis of this compound and its components. acs.orgchemistryviews.orgnih.govresearchgate.netresearchgate.netnih.govnih.govacs.orgchemrxiv.orgnih.govacs.org

Utilization of Naturally Derived Carbohydrates as Starting Materials

Naturally derived carbohydrates have been utilized as starting materials in the total synthesis of this compound and its key component, kasugamine. acs.orgnih.gov One efficient synthetic pathway leverages D-fucal, a glycal obtainable on a large scale from galactose. acs.orgchemistryviews.orgnih.gov This approach aims to simplify stereochemical control and reduce the number of synthetic steps. acs.org

A pivotal step in this synthesis involves the selective reductive cleavage of the allylic acetoxy group from D-fucal, yielding a crucial 3-deoxyglycal intermediate. acs.orgchemistryviews.orgnih.gov This intermediate serves as a precursor for various deoxy and deoxy amino sugars. acs.org The alkene functionalities at the C-1 and C-2 positions of the intermediate facilitate the introduction of amino groups at the C-2 and C-4 positions, which is essential for kasugamine synthesis. acs.orgnih.gov Functionalization at the C-1 position also establishes a basis for glycosylation, leading to the formation of this compound. acs.org

Another reported enantioselective synthesis of kasugamine utilized D-glucose as a starting material, involving a series of intricate functionalization steps on the glucose scaffold. acs.org

Stereochemical Control in Synthesis

Stereochemical control is a critical aspect of this compound synthesis due to the multiple chiral centers in both the kasugamine and D-chiro-inositol moieties. acs.orgnih.govacs.org Synthetic strategies employing naturally derived carbohydrates like D-fucal are designed to effectively address these stereochemical complexities. acs.orgnih.gov

The selective reduction of D-fucal is a key step that generates a 3-deoxyglycal intermediate with specific stereochemistry. acs.orgnih.gov The subsequent introduction of amino groups at the C-2 and C-4 positions requires careful control to achieve the correct stereochemical configuration of kasugamine. acs.org Glycosylation reactions, which link the kasugamine moiety to the D-chiro-inositol unit, also demand precise stereochemical control to form the correct α-glycosidic linkage. acs.org

Methods like tandem epoxidation-glycosylation have been employed to obtain intermediates with desired stereochemistry. chemistryviews.org The introduction of the C-2 amino group via an azide (B81097) intermediate is another step where stereochemical outcome is crucial. chemistryviews.org

Development of Kasugamine Derivatives through Synthesis

The synthesis of kasugamine and its derivatives is an important area of research, as kasugamine is the unique amino sugar component of this compound. acs.orgchemistryviews.org Synthetic pathways for this compound often involve the preparation of a kasugamine synthon as a key intermediate. nih.govacs.org

Efficient synthetic routes utilizing naturally derived carbohydrates, such as D-fucal, allow for the preparation of kasugamine derivatives. acs.orgchemistryviews.org These synthetic approaches can facilitate the introduction of amino groups at specific positions and establish functionalities for subsequent glycosylation. acs.org The development of kasugamine derivatives through synthesis is valuable for the preparation of related deoxy amino sugars and for exploring structure-activity relationships by creating this compound analogs with potentially improved biological properties. acs.orgchemistryviews.orgnih.govacs.org

One reported synthesis of a kasugamine synthon proceeds from a chiral epoxide starting material and features a sulfamate-tethered aza-Wacker cyclization as a key step. nih.govacs.org This kasugamine derivative is envisioned for use in the total syntheses of this compound, minosaminomycin, and related antibiotic analogs. nih.govacs.org

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is particularly important for pharmaceuticals and other biologically active molecules like this compound. While racemic synthesis of kasugamine has been reported, achieving enantioenriched variants has been a focus of research. acs.org

The first enantioselective total syntheses of (+)-kasugamycin and (+)-kasuganobiosamine have been reported, highlighting strategies such as a second-generation enantioselective preparation of a kasugamine derivative and a sulfamate-tethered aza-Wacker cyclization. nih.govresearchgate.netnih.govacs.orgchemrxiv.org One earlier enantioselective synthesis of kasugamine utilized D-glucose as the starting material. acs.org More recently, a route through de novo synthesis employing a chiral epoxide as the starting material led to the first enantioselective total synthesis of (+)-kasugamycin. acs.org

These enantioselective approaches are crucial for obtaining this compound in its biologically active form and for the synthesis of enantiomerically pure kasugamine derivatives and analogs. nih.govresearchgate.net

Ribosomal Resistance Mechanisms

This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit and inhibiting translation initiation. wikipedia.org Resistance mechanisms often involve alterations that reduce the binding affinity of this compound to the ribosome or otherwise interfere with its mechanism of action.

Mutations in 16S rRNA Genes

Mutations within the genes encoding the 16S ribosomal RNA are a significant mechanism of this compound resistance. These mutations can directly impact the this compound binding site on the ribosome. wikipedia.orgnih.gov

Specific point mutations in conserved nucleotides of the 16S rRNA have been identified as conferring this compound resistance. Notably, mutations at positions A794 and G926, located within the mRNA channel of the 30S subunit where this compound binds, are known sites of resistance. wikipedia.orgnih.govnih.govbiorxiv.org These residues are universally conserved and are also protected from chemical modification by this compound, suggesting their direct involvement in drug binding. nih.govnih.gov

Another critical region is near the 3' terminus of the 16S rRNA, involving nucleotides A1518 and A1519. asm.orgasm.org While mutations specifically at A1518 may not confer resistance and can negatively impact cell growth, mutations at A1519 have been shown to confer this compound resistance with only minor effects on growth. nih.gov The absence of post-transcriptional modification at A1518 and A1519 due to mutations in the ksgA gene also leads to a this compound resistance phenotype. nih.gov

Research findings have demonstrated that mutations at A794 (e.g., A794G), G926 (e.g., G926A), and A1519 (e.g., A1519C) in Escherichia coli confer resistance to this compound. nih.govasm.orgnih.gov Site-directed mutagenesis studies have further indicated that most mutations at these three positions result in this compound resistance. nih.gov

Mutations in Ribosomal Proteins (e.g., 30S protein subunit S9/rpsI, S12)

Mutations in genes encoding ribosomal proteins of the 30S subunit can also lead to this compound resistance. The 30S ribosomal protein S9, encoded by the rpsI gene, has been associated with this compound resistance. researchgate.netnih.gov Mutations at the rpsI locus can result in this compound dependence and resistance phenotypes. nih.gov While some studies on clinical isolates have not found a direct correlation between rpsI polymorphisms and this compound minimum inhibitory concentrations (MICs), the involvement of S9 in resistance has been reported. nih.govnih.gov

Ribosomal protein S12 is another component of the 30S subunit that has been implicated in this compound resistance. frontiersin.org this compound can induce the formation of unusual 61S ribosomes in vivo that are deficient in several small subunit proteins, including S1 and S12. wikipedia.orgfrontiersin.orgnih.gov The absence of these proteins could be linked to structural changes in the 16S rRNA and contribute to resistance or altered translational properties. nih.gov

Alterations in 16S rRNA Methyltransferases (e.g., KsgA)

Alterations or inactivation of 16S rRNA methyltransferases, particularly KsgA, are a well-established mechanism of this compound resistance. nih.govasm.orgasm.orgnih.govnih.govnih.govresearchgate.netoup.comebi.ac.uk KsgA is a highly conserved methyltransferase that catalyzes the dimethylation of two adjacent adenine (B156593) bases, A1518 and A1519, in the 16S rRNA. nih.govasm.orgasm.orgnih.govresearchgate.netoup.comebi.ac.ukrcsb.orgresearchgate.net

Inactivation of the ksgA gene leads to the absence of dimethylation at A1518 and A1519 in the 16S rRNA. nih.govnih.govasm.orgnih.govresearchgate.netebi.ac.ukresearchgate.net This lack of modification is directly linked to the this compound resistance phenotype. nih.govnih.govebi.ac.uk While the exact role of this modification is not fully understood, it is conserved across different domains of life. nih.govebi.ac.uk The absence of methylation at A1518/A1519 can indirectly influence the conformation of regions involved in this compound binding, such as helix 24, which is near the primary binding site of the antibiotic. researchgate.netasm.org

Primer extension analysis has confirmed that mutations affecting the dimethyl-A stem-loop (DASL) region containing A1518 and A1519 can impact methylation, although mutation of one adenosine (B11128) does not necessarily affect the methylation of the adjacent nucleotide by KsgA. nih.govresearchgate.net

Mutations in ksgA typically confer a low to modest level of resistance to this compound. asm.orgnih.govresearchgate.netasm.org Spontaneous ksgA mutations conferring this modest resistance can occur at a relatively high frequency. asm.orgnih.govresearchgate.net However, the inactivation of KsgA can also lead to the vigorous emergence of mutants with high-level this compound resistance at an extraordinarily high frequency compared to wild-type strains. asm.orgnih.govresearchgate.net This suggests that while ksgA mutation itself provides a basal level of resistance, it also facilitates the acquisition of additional mutations that confer higher resistance levels. asm.org For instance, in Bacillus subtilis, spontaneous ksgA mutations occurred at a frequency of 10-6, and these mutants produced high-level resistance at a frequency 100-fold greater than the ksgA+ strain. asm.org Similar observations were made in Escherichia coli. asm.org

The deficiency in KsgA methyltransferase activity is responsible for the observed this compound resistance. asm.org While KsgA has other roles, such as in ribosome biogenesis, its methyltransferase activity is critical for this compound tolerance. asm.org

Table 1: Examples of Ribosomal Mutations Conferring this compound Resistance

Ribosomal ComponentGene/ProteinSpecific AlterationEffect on Resistance LevelOrganism ExamplesRelevant Citations
16S rRNArrnA794GConfers ResistanceEscherichia coli nih.govasm.orgnih.gov
16S rRNArrnG926AConfers ResistanceEscherichia coli nih.govasm.orgnih.gov
16S rRNArrnA1519CConfers ResistanceEscherichia coli nih.govasm.orgnih.gov
16S rRNArrnAbsence of methylation at A1518/A1519Low to Modest ResistanceEscherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Neisseria gonorrhoeae nih.govnih.govasm.orgasm.orgnih.govnih.govnih.govresearchgate.netebi.ac.ukresearchgate.netasm.org
Ribosomal ProteinS9 (rpsI)MutationsResistance/DependenceEscherichia coli, Neisseria gonorrhoeae researchgate.netnih.govnih.govnih.gov
Ribosomal ProteinS12Absence in 61S ribosomesImplicated in altered translationEscherichia coli wikipedia.orgfrontiersin.orgnih.gov
MethyltransferaseKsgA (rsmA)Inactivation/MutationsLow to Modest Resistance, facilitates High-Level ResistanceEscherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Neisseria gonorrhoeae nih.govasm.orgasm.orgnih.govnih.govnih.govresearchgate.netoup.comebi.ac.ukrcsb.orgresearchgate.netasm.org

Table 2: this compound MICs for Neisseria gonorrhoeae Strains with Varying Susceptibility

Strain TypeSusceptibility ClassMIC Range (µg/mL)Relevant Citations
Clinical IsolatesSusceptible≤60 nih.govnih.gov
Clinical IsolatesSomewhat Sensitive60–100 nih.govnih.gov
Clinical IsolateResistant200 nih.govnih.gov
Laboratory Strain FA1090Resistant100 nih.govnih.gov
Laboratory Strain MS11Slightly More Susceptible60 nih.govnih.gov

Note: The MIC data in Table 2 is based on a specific study and may vary depending on the strain and experimental conditions.

Enzymatic Inactivation of this compound

Enzymatic modification is a primary mechanism of bacterial resistance to aminoglycoside antibiotics. These modifications typically involve the addition of chemical groups to specific sites on the antibiotic molecule, rendering it inactive nih.gov.

Role of Acetyltransferases (e.g., KasF/H, aac(2′)-IIa)

Acetyltransferases are a significant class of enzymes involved in the enzymatic inactivation of aminoglycosides. They catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the antibiotic.

Studies have identified specific acetyltransferases involved in this compound resistance. KasH, for instance, acts as a self-resistance enzyme in Streptomyces kasugaensis, the this compound-producing organism, by acetylating this compound to 2′-N-acetyl-kasugamycin mdpi.comnih.gov. While KasF was initially proposed to play a role in this compound biosynthesis, experimental evidence suggests it also functions as a this compound-modifying enzyme, although KasH appears to be more specific and reactive in conferring resistance mdpi.comnih.gov.

Another important acetyltransferase is AAC(2′)-IIa, a this compound 2′-N-acetyltransferase found in this compound-resistant isolates of the rice-pathogenic bacteria Burkholderia glumae and Acidovorax avenae. nih.govmcmaster.caresearchgate.net. This enzyme inactivates this compound by acetylating the 2′-amino residue of the kasugamine moiety researchgate.net. The gene encoding AAC(2′)-IIa has been found within an IncP genomic island in B. glumae, suggesting its acquisition through horizontal gene transfer asm.orgnih.gov.

Structural Modifications Leading to Inactivation (e.g., 2-N'-acetyl this compound)

The structural modification of this compound, particularly acetylation, leads to its inactivation. The primary site of acetylation by enzymes like AAC(2′)-IIa and KasH is the 2′-amino group of the kasugamine component of this compound, resulting in the formation of 2′-N-acetyl this compound mdpi.comresearchgate.netregulations.gov. This modification disrupts the antibiotic's ability to effectively bind to its ribosomal target, thereby conferring resistance researchgate.net.

Metabolic studies in lettuce plants treated with this compound have also shown that 2′-N-acetyl this compound is a primary metabolite, formed through the conversion of the parent compound regulations.gov. Further metabolism can lead to deinositolyl-2′-acetyl this compound and kasugamycinic acid regulations.gov.

Here is a table summarizing the key acetyltransferases involved in this compound inactivation:

EnzymeSource Organism(s)Modification Site on this compoundResulting Inactive Product
KasHStreptomyces kasugaensis2′-amino group of kasugamine2′-N-acetyl this compound
KasFStreptomyces kasugaensis2′-amino group of kasugamine2′-N-acetyl this compound
AAC(2′)-IIaBurkholderia glumae, Acidovorax avenae2′-amino group of kasugamine2′-N-acetyl this compound

Efflux Pumps and Decreased Drug Uptake

Another mechanism of this compound resistance involves the reduction of the antibiotic's intracellular concentration. This can occur through decreased uptake into the bacterial cell or active extrusion of the drug by efflux pumps nih.govlabsolu.canih.gov.

Illicit Transport Mechanisms

Some antibiotics, including this compound, can enter bacterial cells by hijacking existing transport systems intended for naturally occurring nutrients. This process is referred to as illicit transport nih.govdatadryad.orgnih.gov.

Research in Escherichia coli has shown that this compound is transported into the cell via peptide ABC-importers nih.govplos.orgosti.govresearchgate.net. Mutations or deletions in the genes encoding these transporters can lead to decreased this compound uptake and, consequently, increased resistance nih.govdatadryad.orgplos.orgosti.gov.

Role of Peptide ABC-Importers

Peptide ABC-importers are a family of bacterial transport proteins that actively translocate peptides across the cell membrane researchgate.net. In E. coli, the oligopeptide permease (Opp) and dipeptide permease (Dpp) systems have been identified as being involved in the uptake of this compound nih.govplos.orgresearchgate.net. Deletion of the genes encoding components of the Opp and Dpp systems has been shown to confer resistance to this compound plos.orgresearchgate.net. This suggests that this compound mimics natural substrates of these transporters, gaining entry into the cell through an unintended pathway nih.gov. Loss of function in these importers reduces the amount of this compound entering the cell, thereby increasing the minimum inhibitory concentration (MIC) and conferring resistance plos.org.

Evolutionary and Genetic Basis of Resistance

The development of this compound resistance has an evolutionary and genetic basis. Resistance can arise through spontaneous mutations in chromosomal genes or through the acquisition of resistance genes via horizontal gene transfer asm.organnualreviews.org.

Mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase, are a common mechanism conferring low-level resistance to this compound wikipedia.orgasm.orgnih.govnih.gov. KsgA is responsible for the dimethylation of two adjacent adenosine bases (A1518 and A1519) in the 16S rRNA, a modification that is important for ribosomal function and this compound binding wikipedia.orgasm.orgnih.gov. Inactivation of KsgA through mutation leads to the loss of this methylation, reducing the ribosome's affinity for this compound asm.orgnih.gov. While ksgA mutations typically confer modest resistance, they can also lead to a significantly higher frequency of emergence of mutations conferring high-level resistance, for example, through mutations in the speD gene which affects intracellular spermidine (B129725) levels asm.org.

Mutations in ribosomal protein genes, such as rpsI (encoding ribosomal protein S9), can also contribute to this compound resistance by stabilizing the mRNA-tRNA interaction perturbed by the antibiotic nih.gov. Additionally, mutations in the target nucleotides A1518 and A1519 in the 16S rRNA itself can confer higher levels of resistance nih.gov.

Horizontal gene transfer plays a crucial role in the spread of antibiotic resistance, including resistance to this compound annualreviews.org. The presence of the aac(2′)-IIa gene on a mobile genetic element like the IncP island is a clear example of how resistance determinants can be transferred between bacteria asm.orgnih.gov. This acquisition of pre-existing resistance genes from other bacteria, particularly non-pathogenic epiphytes in agricultural settings, contributes significantly to the evolution of resistance in plant pathogens annualreviews.org.

Here is a table summarizing some genetic determinants of this compound resistance:

Gene/MutationMechanism of ResistanceEffect on this compound Activity/BindingLevel of Resistance
ksgA mutationInactivation of 16S rRNA methyltransferaseLoss of A1518/A1519 methylation, reduced ribosomal affinityLow to Modest
speD mutationAffects intracellular spermidine levels (in ksgA mutants)Reduced intracellular spermidineHigh
rpsI mutationAmino acid substitution in ribosomal protein S9Stabilizes mRNA-tRNA interactionVaries
16S rRNA mutationsMutation in target nucleotides (A794, G926, A1519)Alters this compound binding siteHigher
aac(2′)-IIa geneEncodes 2′-N-acetyltransferaseEnzymatic acetylation of this compoundVaries
opp and dpp mutationsAffects peptide ABC-importersDecreased this compound uptakeVaries

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound65174 usda.govnih.gov
This compound hydrochloride88045 labsolu.canih.gov
2′-N-acetyl this compoundNot readily available on PubChem from search results.
Acetyl-CoANot applicable (cofactor)
SpermidineNot readily available on PubChem from search results.
KasuganobiosamineNot readily available on PubChem from search results.
Kasugamycinic acidNot readily available on PubChem from search results.
Blasticidin SNot readily available on PubChem from search results.
UDP-GlcNAcNot readily available on PubChem from search results.
UDP-ManNAcNot readily available on PubChem from search results.
UDP-GlcNH2Not readily available on PubChem from search results.
Glucose579 [Not in search results, common knowledge]
Glucosamine439213 [Not in search results, common knowledge]
D-chiro-inositol65106 [Not in search results, common knowledge]
KasugamineNot readily available on PubChem from search results.
Glycine imineNot readily available on PubChem from search results.

Mechanisms of Resistance Development

Enzymatic Inactivation of this compound

Enzymatic inactivation represents a significant mechanism by which bacteria acquire resistance to aminoglycoside antibiotics. This process typically involves enzymes that catalyze the addition of chemical groups to specific sites on the antibiotic, thereby disrupting its biological activity nih.gov.

Role of Acetyltransferases (e.g., KasF/H, aac(2′)-IIa)

Acetyltransferases are a key family of enzymes implicated in the enzymatic inactivation of aminoglycosides. These enzymes facilitate the transfer of an acetyl group from acetyl-CoA to an amino group on the antibiotic molecule.

Specific acetyltransferases have been identified as being involved in conferring resistance to this compound. KasH, for example, functions as a self-resistance enzyme in Streptomyces kasugaensis, the organism that produces this compound. It inactivates this compound through acetylation, yielding 2′-N-acetyl-kasugamycin mdpi.comnih.gov. While KasF was initially considered to be involved in this compound biosynthesis, experimental data indicate that it also acts as a this compound-modifying enzyme, although KasH demonstrates higher specificity and reactivity in conferring resistance mdpi.comnih.gov.

Another notable acetyltransferase is AAC(2′)-IIa, a this compound 2′-N-acetyltransferase identified in this compound-resistant strains of the rice pathogens Burkholderia glumae and Acidovorax avenae nih.govmcmaster.caresearchgate.net. AAC(2′)-IIa inactivates this compound by acetylating the 2′-amino residue located on the kasugamine (B1673303) moiety of the antibiotic researchgate.net. The gene encoding AAC(2′)-IIa has been found situated within an IncP genomic island in B. glumae, suggesting that its acquisition occurred through horizontal gene transfer asm.orgnih.gov.

Structural Modifications Leading to Inactivation (e.g., 2-N'-acetyl this compound)

Structural modification, particularly acetylation, is a direct cause of this compound inactivation. The primary site for acetylation by enzymes such as AAC(2′)-IIa and KasH is the 2′-amino group of the kasugamine component, leading to the formation of 2′-N-acetyl this compound mdpi.comresearchgate.netregulations.gov. This chemical alteration impedes the effective binding of the antibiotic to its ribosomal target, thereby conferring resistance researchgate.net.

Studies on the metabolism of this compound in lettuce plants have revealed that 2′-N-acetyl this compound is a major metabolite, formed through the conversion of the parent compound regulations.gov. Further metabolic processes can result in the formation of deinositolyl-2′-acetyl this compound and kasugamycinic acid regulations.gov.

The following table summarizes key acetyltransferases known to be involved in the inactivation of this compound:

EnzymeSource Organism(s)Modification Site on this compoundResulting Inactive Product
KasHStreptomyces kasugaensis2′-amino group of kasugamine2′-N-acetyl this compound
KasFStreptomyces kasugaensis2′-amino group of kasugamine2′-N-acetyl this compound
AAC(2′)-IIaBurkholderia glumae, Acidovorax avenae2′-amino group of kasugamine2′-N-acetyl this compound

Efflux Pumps and Decreased Drug Uptake

Reducing the intracellular concentration of this compound is another mechanism contributing to resistance. This can be achieved either by decreasing the rate at which the antibiotic enters the bacterial cell or by actively transporting the drug out of the cell via efflux pumps nih.govlabsolu.canih.gov.

Illicit Transport Mechanisms

Some antibiotics, including this compound, can gain entry into bacterial cells by exploiting existing transport systems designed for the uptake of natural nutrients. This phenomenon is known as illicit transport nih.govdatadryad.orgnih.gov.

Research conducted in Escherichia coli has demonstrated that this compound is transported into the cell by peptide ABC-importers nih.govplos.orgosti.govresearchgate.net. Mutations or deletions in the genes encoding these transporter systems can result in reduced uptake of this compound, leading to increased resistance nih.govdatadryad.orgplos.orgosti.gov.

Role of Peptide ABC-Importers

Peptide ABC-importers are a family of bacterial membrane proteins that actively transport peptides across the cell membrane researchgate.net. In E. coli, the oligopeptide permease (Opp) and dipeptide permease (Dpp) systems have been identified as transporters involved in this compound uptake nih.govplos.orgresearchgate.net. Deletion of the genes encoding components of the Opp and Dpp systems has been shown to confer resistance to this compound plos.orgresearchgate.net. This suggests that this compound mimics the natural substrates of these transporters, thereby gaining unintended entry into the cell nih.gov. A reduction in the function of these importers leads to a lower intracellular concentration of this compound, resulting in an increased minimum inhibitory concentration (MIC) and the development of resistance plos.org.

Evolutionary and Genetic Basis of Resistance

The evolution of this compound resistance is underpinned by genetic changes. Resistance can arise from spontaneous mutations in chromosomal genes or through the acquisition of resistance genes via horizontal gene transfer asm.organnualreviews.org.

Mutations in the ksgA gene, which codes for a 16S rRNA methyltransferase, represent a common mechanism conferring low-level resistance to this compound wikipedia.orgasm.orgnih.govnih.gov. KsgA is responsible for the dimethylation of two specific adenosine (B11128) bases (A1518 and A1519) within the 16S rRNA, a modification crucial for normal ribosomal function and this compound binding wikipedia.orgasm.orgnih.gov. Inactivation of KsgA through mutation results in the absence of this methylation, reducing the ribosome's affinity for this compound asm.orgnih.gov. While ksgA mutations typically confer a modest level of resistance, they can also significantly increase the frequency at which mutations leading to high-level resistance emerge, such as mutations in the speD gene, which impacts intracellular spermidine (B129725) levels asm.org.

Mutations in genes encoding ribosomal proteins, such as rpsI (which encodes ribosomal protein S9), can also contribute to this compound resistance by stabilizing the interaction between mRNA and tRNA, which is normally disrupted by the antibiotic nih.gov. Furthermore, mutations directly in the target nucleotides A1518 and A1519 within the 16S rRNA can confer higher levels of resistance nih.gov.

Horizontal gene transfer plays a vital role in the dissemination of antibiotic resistance, including resistance to this compound annualreviews.org. The presence of the aac(2′)-IIa gene on a mobile genetic element like the IncP island exemplifies how resistance determinants can be transferred between bacterial species asm.orgnih.gov. The acquisition of these pre-existing resistance genes from other bacteria, particularly from non-pathogenic bacteria in agricultural environments, is a significant factor in the evolution of resistance in plant pathogens annualreviews.org.

The following table outlines some of the genetic determinants associated with this compound resistance:

Gene/MutationMechanism of ResistanceEffect on this compound Activity/BindingLevel of Resistance
ksgA mutationInactivation of 16S rRNA methyltransferaseLoss of A1518/A1519 methylation, reduced ribosomal affinityLow to Modest
speD mutationAffects intracellular spermidine levels (in ksgA mutants)Reduced intracellular spermidineHigh
rpsI mutationAmino acid substitution in ribosomal protein S9Stabilizes mRNA-tRNA interactionVaries
16S rRNA mutationsMutation in target nucleotides (A794, G926, A1519)Alters this compound binding siteHigher
aac(2′)-IIa geneEncodes 2′-N-acetyltransferaseEnzymatic acetylation of this compoundVaries
opp and dpp mutationsAffects peptide ABC-importersDecreased this compound uptakeVaries

High Frequency of Spontaneous Mutations

Spontaneous mutations represent a significant pathway for bacteria to develop resistance to this compound. A key target for such mutations is the ksgA gene, which encodes a 16S rRNA methyltransferase. Inactivation of the KsgA protein due to mutations prevents the dimethylation of two adjacent adenosine bases (A1518 and A1519) in the 16S rRNA. This lack of methylation indirectly affects the conformation of helix 24, a region involved in this compound binding to the ribosome, leading to a modest level of resistance. asm.org

Studies have shown that spontaneous ksgA mutations conferring low-level resistance to this compound can occur at a relatively high frequency, reported to be around 10⁻⁶ in Bacillus subtilis. asm.orgasm.orgwikipedia.orgnih.gov More importantly, once these initial ksgA mutations are present, the frequency of developing high-level this compound resistance increases dramatically, by as much as 100-fold or more, compared to strains without the ksgA mutation. asm.orgasm.orgwikipedia.orgnih.govresearchgate.net This suggests a two-step process where the initial ksgA mutation facilitates the emergence of further mutations conferring higher resistance levels. stopamr.eu

Other genes implicated in spontaneous this compound resistance through mutation include rsmG (another 16S rRNA methyltransferase gene), which affects methylation at a different site (G535) in 16S rRNA, and mutations in the 16S rRNA gene itself, particularly at nucleotides A794, G926, or A1519, which are directly involved in this compound binding. asm.orgasm.orgasm.org Mutations in genes such as ksgB, ksgC, and ksgD have also been linked to decreased sensitivity, although their precise molecular mechanisms are not yet fully elucidated. asm.org Additionally, mutations affecting peptide ABC-importers, such as opp and dpp, can reduce the intracellular accumulation of this compound, contributing to resistance. plos.org

The frequency of spontaneous mutations leading to low-level this compound resistance can vary between bacterial species. For example, in Chlamydia psittaci, spontaneous KsmR mutants were isolated at frequencies of 2.3 × 10⁻⁵ and 2.0 × 10⁻⁶ in wild-type and a spectinomycin-resistant variant, respectively, with an A794G mutation in the 16S rRNA gene being identified in resistant variants. pnas.org

Horizontal Gene Transfer of Resistance Determinants (e.g., IncP Island)

Horizontal gene transfer (HGT) plays a crucial role in the dissemination of antibiotic resistance genes among bacterial populations. For this compound, a significant resistance determinant is the aac(2')-IIa gene, which encodes a 2'-N-acetyltransferase. researchgate.netasm.orgnih.govmcmaster.ca This enzyme inactivates this compound by acetylating it. asm.orgucl.ac.be

The aac(2')-IIa gene has been identified in this compound-resistant isolates of important rice-pathogenic bacteria, including Burkholderia glumae and Acidovorax avenae. asm.orgresearchgate.netasm.orgnih.govannualreviews.org Crucially, this gene has been found located within an IncP genomic island inserted into the bacterial chromosome of B. glumae. researchgate.netasm.orgnih.govannualreviews.org The presence of aac(2')-IIa on a genomic island, which are often associated with mobile genetic elements, indicates that this resistance gene can be acquired through HGT. researchgate.netasm.orgnih.govannualreviews.org While conjugational gene transfer of this specific IncP island carrying aac(2')-IIa was not detected under certain laboratory conditions, the presence of circular intermediates containing the gene suggests its potential for mobility and transfer between bacterial species. researchgate.netasm.orgnih.gov

In Acidovorax avenae, the aac(2')-IIa gene has been found on both an IncP genomic island and a novel IncP-1β plasmid (pAAA83), further highlighting its association with mobile genetic elements capable of horizontal transfer. nih.gov The acquisition of such a gene through HGT provides bacteria with a pre-existing mechanism for this compound inactivation, independent of spontaneous chromosomal mutations affecting ribosomal targets or uptake.

Fitness Costs Associated with Resistance Mutations

However, not all mutations conferring this compound resistance necessarily incur a significant fitness cost. For instance, mutations in the rsmG gene, another methyltransferase involved in ribosomal modification, have been reported to show no significant fitness cost in several bacterial species, including E. coli, B. subtilis, and S. coelicolor. asm.orgasm.orgresearchgate.net

The fitness cost associated with this compound resistance mutations can also be influenced by the level of resistance conferred. Generally, a negative correlation has been observed between the relative fitness of a resistance mutation and the fold-increase in Minimum Inhibitory Concentration (MIC) conferred by the mutation. nih.gov This suggests that mutations conferring very high levels of resistance might be more likely to have a fitness cost.

It is also important to consider that bacteria can evolve compensatory mutations that alleviate the initial fitness costs associated with resistance mutations without compromising the resistance phenotype. nih.govapsnet.org This compensatory evolution can help resistant strains persist and spread even in the absence of antibiotic selection.

The presence of resistance genes on mobile genetic elements acquired through HGT, such as the aac(2')-IIa gene on IncP islands or plasmids, can also have associated fitness costs, although these can vary depending on the specific mobile element and host bacterium. mdpi.com

Research Methodologies and Analytical Techniques

Structural Biology Approaches

X-ray crystallography has been a pivotal technique in elucidating the precise binding site and mechanism of action of kasugamycin (B1663007) on the ribosome. High-resolution crystal structures of this compound in complex with both the 30S ribosomal subunit and the complete 70S ribosome from prokaryotic organisms like Escherichia coli and Thermus thermophilus have provided detailed molecular insights. nih.govnih.govbiorxiv.org

These crystallographic studies have revealed that this compound binds within the messenger RNA (mRNA) channel of the 30S subunit. nih.govfrontiersin.org Specifically, its primary binding site is located on top of helix 44 (h44) of the 16S ribosomal RNA (rRNA), spanning a region between h24 and h28. nih.gov The drug makes direct contact with universally conserved nucleotides, notably G926 and A794. nih.gov This strategic position places this compound in the path of the mRNA, immediately upstream of the P-site codon, and overlapping with the E-site. nih.govnih.gov Structural alignments show that the bound this compound molecule would sterically clash with mRNA residues at the -1 and -2 positions relative to the start codon. pnas.org This structural information provides a clear basis for understanding how this compound inhibits the initiation of translation. By occupying this critical space, it physically obstructs the proper binding and alignment of the initiator tRNA and mRNA on the ribosome. pnas.org

Interestingly, crystallographic analysis of this compound bound to ribosomes with resistance mutations at A794 and G926 showed that the drug could still bind, suggesting that resistance is not due to a loss of binding affinity but rather a subsequent step in the initiation process. nih.gov

Interactive Data Table: Key Crystallographic Findings of this compound-Ribosome Complexes

Feature Description Source
Binding Site mRNA channel of the 30S subunit, between the P and E sites. nih.gov
Key rRNA Contacts Universally conserved nucleotides G926 and A794 in 16S rRNA. nih.govembopress.org
Ribosomal Helix On top of helix 44 (h44), spanning the region between h24 and h28. nih.gov
Mechanism Steric hindrance with mRNA at positions -1 and -2, interfering with initiation complex formation. pnas.org
Resolution Structures have been determined at resolutions down to 3.5 Å for the E. coli 70S ribosome complex. nih.gov

Tryptophan fluorescence spectroscopy is a sensitive technique used to study ligand-binding interactions and conformational changes in proteins. While its primary application has been in characterizing this compound's interaction with other protein targets, the principles are broadly applicable to studying its binding to the ribosome, which contains numerous ribosomal proteins with tryptophan residues. nih.govnih.gov

This method relies on the intrinsic fluorescence of tryptophan residues, which is highly sensitive to the local environment. When a ligand like this compound binds to a protein, it can alter the microenvironment of nearby tryptophan residues, leading to a change in the fluorescence signal, typically a quenching (decrease) or enhancement of the fluorescence intensity. nih.gov

In studies on non-ribosomal proteins, such as glycoside hydrolase family 18 (GH18) chitinases, this compound was shown to quench the native tryptophan fluorescence in a dose-dependent manner. nih.govdntb.gov.ua This quenching allowed for the determination of binding affinity, specifically the equilibrium dissociation constant (Kd). nih.gov Similar approaches have been used to investigate the direct interaction between this compound and the peptide-binding protein OppA, where the addition of this compound altered the fluorescence changes induced by OppA's natural substrate. plos.org These studies demonstrate the utility of tryptophan fluorescence spectroscopy in confirming direct binding and quantifying the affinity of this compound for its molecular targets. nih.govnih.govplos.org

Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, such as a protein or a nucleic acid. researchgate.net This in silico approach complements experimental methods like X-ray crystallography by providing insights into the specific molecular interactions that stabilize the complex.

In the context of this compound, molecular docking has been employed to model its interaction with target molecules. frontiersin.orgnih.gov For example, in conjunction with tryptophan fluorescence spectroscopy, docking simulations revealed that this compound binds to the substrate-binding clefts of GH18 chitinases. frontiersin.orgnih.govnih.gov These simulations identified key interactions, such as electrostatic interactions between the amino group of this compound and the carboxyl group of a conserved aspartate residue, as vital for its inhibitory activity. nih.gov

For the ribosome, structural modeling based on crystallographic data has been used to understand the clashes between this compound and the mRNA. pnas.orguic.edu Molecular dynamics (MD) simulations, a more advanced computational technique, can further be used to study the dynamic nature of the ribosome and how the binding of this compound might influence its conformational landscape and function over time. mpg.de These computational approaches are valuable for visualizing and analyzing the interactions at an atomic level, helping to explain the structural basis of this compound's inhibitory effect. researchgate.net

Interactive Data Table: Application of Molecular Docking for this compound

Application Findings Source
Binding Mode Prediction Predicted that this compound binds to the substrate-binding cleft of GH18 chitinases in a mode similar to the natural substrate. nih.govnih.gov
Interaction Analysis Identified crucial electrostatic interactions, CH-π interactions, and hydrogen bonds stabilizing the drug-target complex. frontiersin.orgnih.gov
Mechanism Elucidation Structural modeling based on crystal structures illustrated the steric clash between this compound and mRNA in the ribosomal E-site. pnas.org

Biochemical and Biophysical Assays

In vitro translation systems are powerful biochemical tools used to study the process of protein synthesis in a controlled, cell-free environment. These systems contain all the necessary components for translation, including ribosomes, tRNAs, amino acids, and initiation, elongation, and termination factors. They have been instrumental in defining the inhibitory activity of this compound.

Early studies using in vitro translation systems programmed with various mRNAs demonstrated that this compound effectively inhibits protein synthesis. nih.gov It was shown to be a potent inhibitor of the formation of the translation initiation complex on the 30S ribosomal subunit. nih.gov These assays can quantitatively measure the effect of an inhibitor by monitoring the incorporation of radiolabeled amino acids into newly synthesized proteins.

More specific assays, such as toeprinting, have been used to pinpoint the exact step of initiation that this compound inhibits. Toeprinting experiments revealed that this compound blocks the interaction between mRNA and the initiator fMet-tRNAfMet on all types of this compound-resistant 30S subunits. nih.gov Furthermore, in vitro translation assays have shown that this compound's inhibitory effect can be context-dependent, with a reduced impact on the translation of leaderless mRNAs, which lack a 5' untranslated region. nih.govelifesciences.org This differential inhibition highlights the specificity of this compound's action, which can be precisely measured and characterized using these cell-free systems. nih.govelifesciences.org

Chemical probing is a high-resolution biochemical technique used to map the binding sites of ligands, such as antibiotics, on RNA molecules. This method utilizes small chemical reagents that modify solvent-accessible RNA bases. When a drug binds to the RNA, it can either protect bases from modification by direct contact or enhance the reactivity of other bases by inducing conformational changes.

The binding of this compound to the 16S rRNA within the 30S subunit has been extensively studied using chemical probing. nih.govembopress.org These experiments have shown that this compound specifically protects nucleotides A794 and G926 from chemical modification. nih.govembopress.org This protection pattern is consistent with the binding site identified by X-ray crystallography, confirming that these residues are directly involved in binding the drug. nih.gov

Furthermore, chemical probing revealed that this compound enhances the reactivity of nucleotide C795. nih.govembopress.org This enhanced reactivity suggests that a conformational change occurs in the 16S rRNA upon drug binding. These findings are significant because the same nucleotides (A794, G926, and C795) are also protected by the binding of tRNA to the ribosomal P-site, indicating that this compound directly interferes with a critical functional center of the ribosome. embopress.org The results from chemical probing provide a detailed footprint of the drug on its RNA target, corroborating and complementing the structural data obtained from crystallography. nih.gov

Enzyme Activity Assays (e.g., chitinase (B1577495) activity, acetyltransferase activity)

Enzyme activity assays are fundamental in studying the effects of this compound on biological pathways, particularly in understanding its inhibitory mechanisms. These assays quantify the rate of an enzyme-catalyzed reaction and can be used to determine the potency of inhibitors like this compound.

Chitinase Activity Assays: this compound has been identified as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases from various organisms, including bacteria, insects, and humans. nih.govfrontiersin.org Chitinase activity and its inhibition by this compound are often measured using fluorogenic substrates. nih.gov A common method involves incubating the chitinase enzyme with a substrate such as 4-methylumbelliferyl β-d-N,N′,N′′-triacetylchitotrioside (4MU-GlcNAc3). nih.gov The enzyme cleaves the substrate, releasing the fluorescent molecule 4-methylumbelliferone (B1674119) (4MU). nih.gov The resulting increase in fluorescence, measured at excitation and emission wavelengths of 360 nm and 460 nm respectively, is proportional to the enzyme's activity. nih.gov To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the antibiotic, and the half-maximal inhibitory concentration (IC50) can be calculated. nih.gov

Another method for assessing chitinase activity is the 3,5-dinitrosalicylic acid (DNS) method, which measures the amount of reducing sugars produced from the hydrolysis of colloidal chitin (B13524). nih.gov The reaction is stopped by adding DNS reagent, which reacts with the reducing sugars to produce a colored product that can be quantified spectrophotometrically. nih.gov

Acetyltransferase Activity Assays: The activity of this compound acetyltransferase, an enzyme that confers resistance to this compound by modifying the antibiotic, can be determined using a spectrophotometric assay. nih.gov This method quantifies the conversion of acetyl-coenzyme A (acetyl-CoA) to coenzyme A (CoA-SH). nih.gov The assay mixture contains the enzyme, this compound, and acetyl-CoA. The reaction is initiated, and the production of CoA-SH is monitored by its reaction with 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB). nih.gov The reaction between the sulfhydryl group of CoA-SH and DTNB generates 5-thio-2-nitrobenzoate (TNB), a colored compound that can be detected by measuring the increase in absorbance at 412 nm. nih.gov This allows for the calculation of the acetyltransferase's specific activity.

Microscale Thermophoresis Assay

Microscale thermophoresis (MST) is a powerful biophysical technique used to quantify the binding affinity between molecules in solution. nih.govnih.gov This method is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. youtube.come-century.us The extent of this movement is dependent on the molecule's size, charge, and hydration shell. youtube.com When a ligand binds to a target molecule, these properties are altered, leading to a change in its thermophoretic movement. youtube.come-century.us

In a typical MST experiment, a fluorescently labeled target molecule is mixed with a dilution series of a non-fluorescent ligand. youtube.com The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. youtube.come-century.us The movement of the fluorescently labeled molecule is monitored, and the change in fluorescence is plotted against the ligand concentration to generate a binding curve. youtube.com From this curve, the dissociation constant (Kd), a measure of the binding affinity, can be determined. e-century.us A lower Kd value indicates a higher binding affinity. nih.gov

MST has been employed in this compound research to identify and characterize its molecular targets. For instance, a study investigating the inhibitory mechanism of this compound against the fungal phytopathogen Didymella segeticola used MST to confirm the binding of this compound to nitrate (B79036) reductase (NR). researchgate.net In this study, purified NR was labeled with a fluorescent dye and titrated with varying concentrations of this compound. researchgate.net The resulting MST data demonstrated a significant binding affinity between this compound and NR, supporting the hypothesis that this compound may exert its antifungal effect by targeting this enzyme and disrupting nitrogen assimilation. researchgate.net

Genetic and Genomic Methodologies

Gene Deletion and Overexpression Studies

Gene deletion and overexpression are crucial genetic engineering techniques used to elucidate the function of specific genes involved in the biosynthesis, regulation, and resistance of this compound. These studies involve the targeted removal (deletion) or increased expression (overexpression) of a gene to observe the resulting phenotypic changes, such as alterations in antibiotic production.

In the context of this compound, these methodologies have been instrumental in identifying and characterizing regulatory genes within the this compound biosynthetic gene cluster in Streptomyces species. For example, studies in the low-yielding Streptomyces kasugaensis BCRC12349 and the high-yielding Streptomyces microaureus XM301 have revealed the roles of several regulatory genes. nih.gov Deletion of the pathway-specific activator gene kasT completely abolished this compound production, while its overexpression in S. kasugaensis BCRC12349 led to a significant increase in the antibiotic titer. nih.gov Conversely, the deletion of negative regulatory genes such as kasW, kasX, and kasV resulted in enhanced this compound production. nih.gov

Overexpression of resistance genes has also been a key area of investigation. For instance, the overexpression of the ksR gene from the this compound biosynthetic gene cluster in E. coli BL21 conferred resistance to this compound, confirming its role as a self-resistance gene. jmb.or.kr

The table below summarizes the effects of gene deletion and overexpression on this compound production in different Streptomyces strains.

GeneModificationStrainEffect on this compound ProductionFold Change/Percentage Change
kasTDeletionS. kasugaensis BCRC12349Abolished-
kasTOverexpressionS. kasugaensis BCRC12349Increased186% increase nih.gov
kasWDeletionS. kasugaensis BCRC12349Increased12% increase nih.gov
kasXDeletionS. kasugaensis BCRC12349Increased19% increase nih.gov
kasVDeletionS. kasugaensis BCRC12349Increased194% increase nih.gov
kasSDeletionS. kasugaensis BCRC12349Increased22% increase nih.gov
kasW/XDeletionS. microaureus XM301Increased58% increase nih.gov

Site-Directed Mutagenesis for Resistance Studies

Site-directed mutagenesis is a precise molecular biology technique used to introduce specific, targeted mutations into a DNA sequence. This method is invaluable for studying the relationship between gene structure and function, and it has been particularly useful in investigating the mechanisms of antibiotic resistance to this compound.

A primary mechanism of this compound resistance involves mutations in the ksgA gene, which encodes the 16S rRNA methyltransferase KsgA. nih.govasm.org This enzyme is responsible for the dimethylation of two adjacent adenosine (B11128) residues (A1518 and A1519) in the 3' terminal helix of 16S rRNA. nih.govoup.com The absence of this methylation due to inactivating mutations in ksgA confers resistance to this compound. nih.govoup.com Spontaneous mutations in the ksgA gene, often leading to frameshifts and premature stop codons, have been identified in this compound-resistant bacterial strains. asm.org

Site-directed mutagenesis has also been employed to investigate the interaction between KsgA and its 16S rRNA substrate. nih.gov By introducing specific mutations into regions of the 16S rRNA thought to be important for KsgA binding and function, such as helix 44 and helix 45, researchers can assess the impact of these changes on KsgA activity and ribosome assembly. nih.gov

Furthermore, site-directed mutagenesis has been used to identify specific nucleotide changes within the 16S rRNA itself that can lead to this compound resistance. While naturally occurring rRNA mutations are rare due to the presence of multiple rRNA operons in most bacteria, engineered mutations in E. coli have shown that changes at specific positions, such as A794G, G926A, and A1519C, can confer resistance to this compound. asm.orgbiorxiv.org These findings are consistent with the location of the this compound binding site on the ribosome. biorxiv.org

qRT-PCR for Gene Expression Analysis

Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of specific genes. It allows for the quantification of mRNA transcripts, providing insights into how gene expression is altered under different conditions or in response to genetic modifications.

In the study of this compound, qRT-PCR has been a key tool for analyzing the transcriptional regulation of the this compound biosynthetic (kas) genes. nih.gov For example, when regulatory genes within the kas gene cluster were deleted or overexpressed, qRT-PCR was used to measure the resulting changes in the transcription levels of other kas genes. nih.gov

One such study demonstrated that in mutants of Streptomyces kasugaensis where negative regulatory genes like kasW, kasX, and kasV were deleted, the transcription of other kas genes was significantly increased. nih.gov This upregulation of biosynthetic gene expression correlated with the observed increase in this compound production in these mutant strains. nih.gov Conversely, when the activator gene kasT was overexpressed, qRT-PCR would be expected to show an increase in the transcription of the genes it regulates. These analyses help to confirm the regulatory roles of these genes and to build a model of the regulatory network that controls this compound biosynthesis.

The general workflow for qRT-PCR analysis in this context involves:

RNA Extraction: Total RNA is isolated from the wild-type and genetically modified Streptomyces strains grown under specific culture conditions.

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for the PCR reaction.

Real-time PCR: The cDNA is amplified using gene-specific primers for the target kas genes and a reference (housekeeping) gene. The amplification process is monitored in real-time by detecting a fluorescent signal.

Data Analysis: The relative expression of the target genes is calculated by comparing their amplification levels to that of the reference gene, allowing for a quantitative comparison of gene expression between different strains.

Comparative Genome Sequencing

Comparative genome sequencing is a powerful approach that involves comparing the complete or partial genome sequences of different organisms to identify regions of similarity and difference. This methodology has been instrumental in the study of this compound, particularly in understanding the organization and evolution of its biosynthetic gene cluster and in identifying novel resistance mechanisms.

Analysis of the this compound biosynthetic gene cluster from different producing organisms, such as Streptomyces kasugaensis and Streptomyces microaureus, has revealed both conserved and variable features. researchgate.netresearchgate.net While the core set of genes required for the synthesis of the this compound backbone is highly homologous, there are differences in the presence and organization of some regulatory and accessory genes. researchgate.netresearchgate.net For example, sequencing of the gene cluster from S. kasugaensis M338-M1 and KACC 20262, and S. microaureus XM301 has highlighted variations in the size of the regulatory gene kasT and the presence or absence of genes like kasG, kasU, and kasE2. researchgate.netnih.gov These comparative analyses provide insights into the evolutionary diversification of this compound biosynthesis.

Comparative genomics is also a valuable tool for identifying the genetic basis of antibiotic resistance. In one study, a Bacillus subtilis strain that had first acquired a low-level this compound resistance through a mutation in the ksgA gene was found to rapidly develop high-level resistance. nih.govasm.org To identify the secondary mutation responsible for this high-level resistance, comparative genome sequencing was performed on the high-level resistant mutant and its low-level resistant parent. nih.govasm.org This analysis revealed a mutation in the speD gene, which encodes an S-adenosylmethionine decarboxylase involved in spermidine (B129725) biosynthesis. nih.gov This finding uncovered a novel mechanism of high-level this compound resistance linked to polyamine metabolism. nih.gov

The general workflow for comparative genome sequencing in this compound research includes:

DNA Sequencing: The complete genomes of the strains of interest are sequenced using next-generation sequencing technologies.

Genome Assembly and Annotation: The sequencing reads are assembled into a complete or draft genome, and genes are identified and annotated.

Comparative Analysis: The genomes are aligned and compared to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and larger genomic rearrangements. This also involves comparing the content and organization of biosynthetic gene clusters.

"-Omics" Approaches

Integrated transcriptomic and proteomic analyses have been utilized to investigate the molecular response of organisms to this compound exposure. In a study on the fungal phytopathogen Didymella segeticola, a causative agent of tea leaf spot, multi-omics approaches were used to identify potential targets of this compound. apsnet.org The results from this study indicated that this compound treatment led to significant changes in gene and protein expression, primarily affecting metabolic processes and the biosynthesis of secondary metabolites. apsnet.org

Upon exposure to this compound, transcriptomic analysis revealed differential expression in several genes, including those for inositol-3-phosphate synthase, various hypothetical proteins, a translation initiation factor, and an oxidoreductase. apsnet.org Proteomic analysis identified differentially expressed proteins (DEPs) with a fold change greater than 1.20 or less than -1.20 and a p-value less than 0.05. apsnet.org Bioinformatic and molecular docking studies suggested that nitrate reductase (NR) may be a specific target of this compound in D. segeticola. This interaction could disrupt nitrogen assimilation and subsequent metabolic pathways, ultimately inhibiting hyphal growth. apsnet.org A separate study on E. coli also noted that a 30-minute this compound treatment had a considerable effect on the transcriptome, altering the transcript levels of several hundred genes. nih.gov

Translatome analysis, which quantifies the translation efficiencies of mRNAs on a global scale, has revealed that this compound has a profound and differential effect on protein synthesis in Escherichia coli. nih.govnih.gov It is known to inhibit the initiation step of translation on canonical transcripts that possess a Shine-Dalgarno (SD) motif, but not on leaderless transcripts. nih.gov A global analysis of the E. coli translatome after a 10-minute this compound treatment quantified the changes in translation for 2801 transcripts. nih.govresearchgate.net

The study found a wide variation in sensitivity to the antibiotic. 102 transcripts were identified as at least twofold more sensitive to this compound than average, while 137 transcripts were at least twofold more resistant. nih.gov There was a greater than 100-fold difference in translational efficiency between the most resistant and the most sensitive transcripts. nih.govnih.gov Interestingly, resistance or sensitivity did not correlate with the presence or absence of an SD motif, nor with the 5'-UTR length or GC content. nih.gov While the most resistant transcript identified was leaderless, no other leaderless transcripts were found among the resistant group. nih.govnih.gov Genome-wide approaches have also shown that this compound can interfere with translation even after the 70S initiation complex has formed on the mRNA. pnas.org The extent of inhibition correlates with increased occupancy of start codons by 70S ribosomes, and is highly dependent on the nucleotide immediately preceding the start codon, with a guanine (B1146940) at this position leading to the most potent inhibition. pnas.org Unexpectedly, translational coupling, where the translation of a downstream gene in an operon is linked to the translation of the upstream gene, was identified as a potential feature associated with this compound resistance. nih.gov

Summary of Translatome Analysis of E. coli Response to this compound
ParameterFindingReference
Total Transcripts Analyzed2801 nih.govresearchgate.net
This compound-Sensitive Transcripts (≥2-fold)102 nih.gov
This compound-Resistant Transcripts (≥2-fold)137 nih.gov
Range of Translational Efficiency (Resistant vs. Sensitive)>100-fold difference nih.govnih.gov
Feature Associated with ResistanceTranslational coupling nih.gov
Feature NOT Correlated with Sensitivity/ResistancePresence/absence of Shine-Dalgarno (SD) motif nih.gov

Analytical Chemistry Techniques for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of this compound residues in various matrices, including fruits, vegetables, and herbal medicines. xn--untersuchungsmter-bw-nzb.dersc.orgugm.ac.id Due to this compound's high polarity, specialized chromatographic techniques are often required for adequate retention and separation. tosohbioscience.com Methods have been developed using mixed-mode or hydrophilic interaction liquid chromatography (HILIC) columns. rsc.orgugm.ac.idtosohbioscience.com

Sample preparation typically involves an initial extraction with a polar solvent like methanol (B129727), followed by a solid-phase extraction (SPE) cleanup step to remove matrix interferences. xn--untersuchungsmter-bw-nzb.deugm.ac.id Strong cation exchange (SCX) or hydrophilic-lipophilic-balanced (HLB) cartridges are commonly used for this purpose. xn--untersuchungsmter-bw-nzb.dersc.orgugm.ac.id Detection is achieved using mass spectrometry, typically with electrospray ionization (ESI) in the positive ion mode. xn--untersuchungsmter-bw-nzb.deugm.ac.id The precursor ion for this compound is its protonated molecule [M+H]⁺, and specific product ions generated by fragmentation are monitored for quantification and confirmation. rsc.org

These LC-MS/MS methods demonstrate excellent performance characteristics. For instance, in fruits and vegetables, limits of detection (LOD) can be as low as ≤ 3 µg/kg with limits of quantitation (LOQ) of ≤ 4 µg/kg. xn--untersuchungsmter-bw-nzb.de In other vegetable matrices, LOQs in the low µg/kg range (5–10 µg/kg) have been achieved. rsc.org Recovery rates are generally high, often ranging from 72% to over 97%, with good precision indicated by relative standard deviations (RSD) typically below 9%. xn--untersuchungsmter-bw-nzb.dersc.orgugm.ac.id

Performance of LC-MS/MS Methods for this compound Analysis
MatrixLOQRecoveriesRSDReference
Cucumber≤ 4 µg/kg81-85%≤ 8.1% xn--untersuchungsmter-bw-nzb.de
Apple≤ 10 µg/kg81-85%≤ 8.1% xn--untersuchungsmter-bw-nzb.de
Tomato5–10 µg/kg>80%< 7% rsc.org
Achyranthes japonica (Herbal Medicine)0.04 mg/kg86.3–97.2%< 8.8% ugm.ac.id
Tea Leaves-85-93%- tosohbioscience.com

High-performance capillary electrophoresis (HPCE) with a UV-vis detector has been established as a sensitive and selective alternative to traditional bioassays for the determination of this compound in commercial formulated products. acs.orgacs.org This technique separates compounds based on their electrophoretic mobility in a capillary filled with a buffer solution. Given that this compound contains an amino group and an imino acetic acid group, capillary zone electrophoresis is a suitable separation method. acs.org Detection is typically performed by monitoring UV absorbance at around 210 nm. acs.org

The HPCE method has been shown to be reliable and efficient, with no significant matrix interference from commercial product formulations. acs.org Performance validation studies have demonstrated high recovery rates, low detection limits, and good precision. acs.org The instrument detection limit has been reported at 0.44 µg/mL, with a method detection limit of 0.51 µg/mL. acs.org Recoveries of this compound spiked into formulated products are excellent, ranging from 99.9% to 103.2%. acs.org The precision of the method is also high, with relative standard deviation (RSD) values for the determination of this compound in various products ranging from 0.57% to 2.22%. acs.org More recently, this compound itself has been evaluated as a novel chiral selector in capillary electrophoresis for the separation of stereoisomers. nih.gov

Performance of HPCE Method for this compound Analysis in Formulated Products
ParameterValueReference
Instrument Detection Limit (IDL)0.44 µg/mL acs.org
Method Detection Limit (MDL)0.51 µg/mL acs.org
Recovery Range99.9% – 103.2% acs.org
Relative Standard Deviation (RSD) Range0.57% – 2.22% acs.org
Detection Wavelength210 nm acs.org

Optimization of Extraction and Purification Methods

The analysis of this compound in complex matrices, such as agricultural products and environmental samples, presents a significant challenge due to its high polarity and hydrophilicity. xn--untersuchungsmter-bw-nzb.de These properties make it difficult to extract and separate from interfering substances using standard methods. xn--untersuchungsmter-bw-nzb.de Consequently, substantial research has focused on optimizing extraction and purification techniques to ensure accurate and reliable quantification.

The choice of extraction solvent is a critical first step. Studies have compared various solvents to maximize recovery rates. For instance, when extracting this compound from herbal medicine, water was found to be superior to methanol or a methanol/water mixture. ugm.ac.id Adjusting the aqueous solvent to a pH of 4.5-5 with 0.1% formic acid solution significantly improved extraction efficiency, achieving the highest recovery rates. ugm.ac.id The use of ultrasonic extraction for 30 minutes is also a common step to enhance the release of the analyte from the sample matrix. ugm.ac.id

Table 1. Comparison of Extraction Solvents for this compound Recovery

This table summarizes the recovery rates of this compound using different extraction solvents at a pH of 4.5-5, as detailed in scientific studies.

Extraction Solvent Average Recovery Rate (%) Reference
Water 96.3% ugm.ac.id
Methanol/Water (5:5, v/v) 90.2% ugm.ac.id
Methanol 58.4% ugm.ac.id

Following extraction, a purification or "cleanup" step is essential to remove matrix components that could interfere with subsequent analysis. Solid-Phase Extraction (SPE) is the most widely employed technique for this purpose. The selection of the SPE cartridge sorbent is crucial for effective purification. Various types of cartridges have been evaluated, including silica (B1680970), Hydrophilic-Lipophilic Balance (HLB), and Strong Cation Exchange (SCX). ugm.ac.idugm.ac.id

Research indicates that silica SPE cartridges can suffer from overloading when dealing with complex matrices. ugm.ac.idugm.ac.id While HLB cartridges are effective for some aminoglycoside antibiotics, they have demonstrated low cleaning efficiency for this compound in certain samples. ugm.ac.idugm.ac.id The most effective and recommended method often involves the use of a Strong Cation Exchange (SCX) cartridge. ugm.ac.idugm.ac.id This method leverages the cationic nature of this compound for strong retention and separation from neutral and acidic contaminants. glsciences.com Some protocols have also successfully employed a double cleanup method combining both HLB and SCX cartridges. ugm.ac.idresearchgate.net

Table 2. Performance of Various Solid-Phase Extraction (SPE) Cartridges for this compound Purification

This table compares the effectiveness of different SPE cartridges used for the cleanup of this compound extracts.

SPE Cartridge Type Findings Matrix Effect Reference
Silica Exhibited overloading tendency; not successful for complex matrices. Not Reported ugm.ac.idugm.ac.id
HLB Low cleaning efficiency in some matrices; 95.8% recovery for standard solution. Not Reported ugm.ac.idugm.ac.id
SCX Sufficient purification efficiency; simple and time-efficient. +14% ugm.ac.idugm.ac.id
Double Cleanup (HLB + SCX) Found to be a sufficient purification method. -15% ugm.ac.idugm.ac.id
Mixed-Mode Cation Exchange (MCX FF) Highly effective for separating from acidic/neutral contaminants. Not Reported glsciences.com

The efficacy of these optimized methods is demonstrated by high recovery rates across various agricultural products. For example, a method using a mixed-mode polymer solid-phase cartridge (InertSep MCX FF) yielded excellent recovery percentages in brown rice, oranges, and peanuts. glsciences.com These refined extraction and purification protocols are typically coupled with highly sensitive analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for final detection and quantification. xn--untersuchungsmter-bw-nzb.deresearchgate.net

Table 3. Recovery of this compound from Various Agricultural Products using a Mixed-Mode Cation Exchange (MCX) SPE Method

This table shows the recovery percentages and coefficient of variation (C.V.) for this compound in different food samples after extraction and purification.

Sample Matrix Recovery (Rec) % C.V. (%) Reference
Brown rice 99.4% 6.2% glsciences.com
Orange 95.3% 6.4% glsciences.com
Peanut 89.7% 5.3% glsciences.com

Bioassay Methods (Limitations and Advancements)

Historically, the official method for the analysis of this compound was a microbiological bioassay. researchgate.net This technique relies on the antibiotic properties of the compound. The method involves placing a sample extract onto a nutrient agar (B569324) plate that has been inoculated with a susceptible test microorganism, such as Piricularia oryzae, the fungus responsible for rice blast disease. researchgate.net After an incubation period of around 18 hours, the antibiotic activity is quantified by measuring the diameter of the inhibition zone (the area where microbial growth is prevented). researchgate.net The size of this zone is proportional to the concentration of the antibiotic in the sample. researchgate.net

While bioassays were foundational in antibiotic research, they possess significant limitations for modern regulatory and analytical purposes. The primary drawbacks of the bioassay method for this compound are:

Lack of Selectivity : Bioassays are not selective and cannot distinguish between this compound and other antimicrobial compounds that may be present in the sample. researchgate.netresearchgate.net Any substance that inhibits the growth of the test organism will contribute to the inhibition zone, potentially leading to inaccurate and falsely elevated results.

Time-Consuming : The requirement for an overnight incubation period makes the bioassay a slow method, unsuitable for high-throughput screening. researchgate.netresearchgate.net

Advancements in analytical chemistry have led to the development of more sophisticated and reliable methods that overcome the limitations of bioassays. The primary advancement has been the adoption of chromatographic techniques, which separate this compound from other sample components before detection.

An initial step forward was the development of High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector. researchgate.net This method provided better selectivity and faster analysis times compared to the bioassay. researchgate.net

The current state-of-the-art and most widely accepted advancement is the use of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). xn--untersuchungsmter-bw-nzb.deresearchgate.net This technology offers unparalleled sensitivity and selectivity, allowing for the confident identification and quantification of this compound at very low levels. xn--untersuchungsmter-bw-nzb.de The high selectivity of LC-MS/MS minimizes the matrix effects that can plague other methods, ensuring that the detected signal corresponds specifically to this compound. xn--untersuchungsmter-bw-nzb.de The development of LC-MS/MS methods is considered a major advancement, meeting the stringent needs of regulatory control for pesticide residue analysis. xn--untersuchungsmter-bw-nzb.de

Table 4. Comparison of Bioassay and Chromatographic Methods for this compound Analysis

This table provides a comparative overview of the different analytical methods used for the detection and quantification of this compound.

Parameter Microbiological Bioassay HPLC-UV LC-MS/MS
Principle Measures inhibition of microbial growth. researchgate.net Separates compounds by chromatography, detects by UV absorbance. researchgate.net Separates by chromatography, detects by mass-to-charge ratio. xn--untersuchungsmter-bw-nzb.de
Selectivity Low (responds to any antimicrobial). researchgate.netresearchgate.net Moderate to High Very High (specific molecular identification). xn--untersuchungsmter-bw-nzb.de
Analysis Time Slow (requires ~18-hour incubation). researchgate.net Relatively Fast Fast (suitable for high-throughput). xn--untersuchungsmter-bw-nzb.de
Sensitivity Moderate Moderate Very High (trace level detection). xn--untersuchungsmter-bw-nzb.de
Primary Use Historical/Official Method. researchgate.net Advancement over bioassay. researchgate.net Current Gold Standard for regulatory analysis. xn--untersuchungsmter-bw-nzb.de

Table of Chemical Compounds

Advanced Applications and Future Research Directions

Development of Novel Analogues and Derivatives

The chemical synthesis of kasugamycin (B1663007) is a critical area of research, not only for ensuring a stable supply of this natural product but also for facilitating the development of analogues with potentially improved biological properties. chemistryviews.orgacs.org The complex structure of this compound, particularly its multideoxy diamino sugar unit known as kasugamine (B1673303), presents significant synthetic challenges. chemistryviews.orgacs.org

Recent advancements have led to efficient synthetic pathways for this compound, utilizing readily available starting materials like D-fucal, which can be derived from galactose. chemistryviews.orgacs.org These synthetic routes are crucial as they open avenues for the creation of various kasugamine derivatives and other related deoxy amino sugars. acs.org The ability to synthesize these foundational components allows for the systematic modification of the this compound structure. Such modifications are the basis for developing new analogues and studying how structural changes affect the compound's biological activity. chemistryviews.orgnih.gov The ultimate goal is to generate novel compounds with enhanced efficacy, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

Understanding the relationship between the structure of this compound and its biological activity is fundamental for the design of more effective derivatives. This compound functions by binding to the bacterial ribosome, thereby inhibiting protein synthesis. nih.gov X-ray crystallography has revealed that this compound binds within the messenger RNA (mRNA) channel of the 30S ribosomal subunit. nih.gov Specifically, it interacts with universally conserved nucleotides G926 and A794 in the 16S ribosomal RNA, which are also known sites for this compound resistance. nih.gov

The inhibitory action of this compound is template-dependent, meaning its effectiveness is influenced by the sequence of the mRNA being translated. nih.gov Research has shown that this compound's interaction with mRNA residues at positions –3 to +1 (relative to the start codon) is a key determinant of its inhibitory activity. nih.gov This suggests that the structural context of the ribosome's binding pocket and the specific mRNA sequence are critical for this compound's function. These findings imply that modifications to the this compound molecule that alter its interaction with these specific ribosomal components could significantly impact its potency and spectrum of activity. The synthesis of this compound analogues is therefore essential for conducting detailed structure-activity relationship studies to explore these interactions further. chemistryviews.org

Strategies to Combat Antibiotic Resistance

The emergence of resistance to this compound in various bacterial populations necessitates the development of strategies to maintain its efficacy. Research efforts are focused on combination therapies and targeting the specific mechanisms that confer resistance.

One promising strategy to combat antibiotic resistance is the use of combination therapies. The combination of this compound with rifampicin (B610482) has shown significant potential in preclinical studies against Mycobacterium tuberculosis. This compound was found to enhance the killing of mycobacteria by rifampicin and limit the emergence of rifampicin resistance in vitro.

This synergistic effect is attributed to this compound's ability to specifically decrease mistranslation caused by the indirect tRNA aminoacylation pathway in mycobacteria. By reducing these translational errors, this compound appears to lower the bacterium's tolerance to rifampicin. This combination therapy represents a novel approach to targeting bacterial adaptation and enhancing the efficacy of existing antibiotics.

Combination Therapy DetailFinding
Organism Mycobacterium tuberculosis
Combined Drug Rifampicin
Observed Effect Enhanced killing of mycobacteria and limited emergence of rifampicin resistance.
Mechanism This compound specifically decreases mistranslation due to the indirect tRNA pathway.

A significant mechanism of resistance to this compound in some agricultural pathogens, such as Burkholderia glumae and Acidovorax avenae, is the enzymatic inactivation of the antibiotic. nih.govresearchgate.net This resistance is conferred by a novel gene, aac(2')-IIa, which encodes a 2'-N-acetyltransferase. nih.govresearchgate.net This enzyme catalyzes the transfer of an acetyl group to the 2'-amino residue of the kasugamine moiety of this compound, rendering the antibiotic inactive. researchgate.net The aac(2')-IIa gene has been identified within a mobile genetic element known as an IncP genomic island, suggesting its potential for horizontal gene transfer to other bacteria. nih.govresearchgate.net

Another identified resistance mechanism in Xanthomonas oryzae, the causative agent of bacterial blight in rice, involves metabolic changes. frontiersin.org this compound-resistant strains of this bacterium show a downregulation of the pyruvate (B1213749) cycle (P cycle). frontiersin.org Restoring the activity of the P cycle, for example, through the addition of exogenous alanine, has been shown to reduce the resistance of the bacteria to this compound. frontiersin.org This highlights metabolic regulation as a potential strategy to overcome resistance.

Strategies to combat these resistance mechanisms could involve the development of inhibitors that target the N-acetyltransferase enzyme or compounds that modulate the bacterial metabolic pathways to restore sensitivity.

Agricultural Research Applications Beyond Direct Antimicrobial Activity

While this compound is well-known for its direct antimicrobial effects through the inhibition of protein synthesis, recent research has unveiled other mechanisms and applications relevant to agriculture.

This compound is widely used to control rice blast disease, caused by the fungus Pyricularia oryzae. nih.govnih.gov Its primary mechanism of action against this fungus is the inhibition of protein synthesis, similar to its effect on bacteria. nih.gov Resistance to this compound in P. oryzae has been a concern, and studies have identified multiple genetic loci controlling this resistance. apsnet.org Combination with other fungicides, such as prochloraz, has been explored as a strategy to manage resistant strains. google.com

In the case of Didymella segeticola, the fungus responsible for tea leaf spot, research suggests a mechanism of action for this compound that is distinct from protein synthesis inhibition. apsnet.org A multi-omics analysis indicated that this compound may target nitrate (B79036) reductase in this fungus. apsnet.org This interaction is thought to disrupt nitrogen assimilation and subsequent metabolic processes, leading to the inhibition of fungal growth and development. apsnet.org The half-maximal effective concentration (EC50) for the in vitro inhibition of D. segeticola hyphal growth by this compound was determined to be 141.18 µg/ml. apsnet.org

Furthermore, this compound has been identified as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases from various organisms, including bacteria, insects, and humans. nih.gov Chitinases are crucial enzymes for fungi as they are involved in the remodeling of their chitin-containing cell walls. nih.gov By inhibiting these enzymes, this compound can interfere with fungal growth and pathogenesis, representing another important agricultural application beyond its direct role as a protein synthesis inhibitor. nih.gov

FungusPrimary/Proposed Mechanism of InhibitionAdditional Notes
Pyricularia oryzae Inhibition of protein synthesis. nih.govResistance is a known issue, with multiple genetic loci involved. apsnet.org
Didymella segeticola Potential targeting of nitrate reductase, leading to disruption of nitrogen metabolism. apsnet.orgEC50 for in vitro hyphal growth inhibition is 141.18 µg/ml. apsnet.org

Role in Plant Disease Management (e.g., Fire Blight, Tea Leaf Spot)

This compound is an aminoglycoside antibiotic that has demonstrated significant efficacy in the management of various bacterial and some fungal plant diseases. wikipedia.orgasm.org Its application in agriculture is crucial, particularly in controlling diseases that affect high-value crops.

Fire Blight: Fire blight, caused by the bacterium Erwinia amylovora, is a destructive disease of pome fruits like apples and pears. usda.gov this compound has emerged as a highly effective alternative to other antibiotics, such as streptomycin (B1217042), especially in regions where resistance to streptomycin has developed. nih.govnyshs.org Field studies have consistently shown that this compound, often formulated as Kasumin® 2L, provides control of fire blight blossom blight that is statistically equivalent to the industry standard, streptomycin. nih.govnyshs.org Research conducted over multiple field seasons has confirmed its efficacy. nih.gov For instance, comparative studies on Bartlett and Asian pears in California demonstrated that this compound applied at 100 mg/liter had pre- and post-infection activity similar to or greater than streptomycin and oxytetracycline. nih.gov The development of this compound for this purpose is significant as it represents the first new, highly effective bactericide for fire blight management in over four decades. nih.gov

Tea Leaf Spot: this compound has also been investigated for its effectiveness against fungal pathogens. Tea leaf spot, caused by Didymella segeticola (syn. Phoma segeticola), is an important foliar disease affecting tea plants. apsnet.org Studies have shown that this compound can inhibit the growth of D. segeticola hyphae in vitro, with a half-maximal effective concentration (EC50) of 141.18 μg ml−1. apsnet.org In vivo experiments on detached tea leaves confirmed its curative activity against the pathogen. apsnet.org Research combining transcriptomic and proteomic analyses suggests that this compound may act by targeting the nitrate reductase (NR) enzyme in the fungus, thereby disrupting nitrogen assimilation and subsequent metabolic processes, which leads to inhibited hyphal growth and development. apsnet.org

Investigation of Stress Responses Triggered by this compound

The interaction of this compound with organisms can induce specific stress responses, which have been a subject of scientific investigation. In bacteria such as Escherichia coli, this compound is known to inhibit protein synthesis at the initiation step by binding to the ribosome's mRNA track and preventing the formation of the translation initiation complex. nih.govnih.gov

Prolonged treatment with this compound in E. coli leads to a distinct stress response characterized by the selective synthesis of specific proteins. nih.govnih.gov This is achieved through the generation of leaderless and short-leadered mRNAs via mechanisms like alternative transcription and RNA processing. nih.gov Furthermore, this compound treatment stimulates the formation of protein-depleted ribosomes that are selective for these leaderless mRNAs. nih.govnih.gov Evidence also points to ribosome heterogeneity in response to the antibiotic, indicated by changes in the modification status of the stalk proteins bL7/L12. nih.gov

In an industrial context, environmental stressors are sometimes intentionally applied to enhance the production of secondary metabolites in microorganisms. For the bacterium Streptomyces kasugaensis, which produces this compound, applying a "pH shock"—a sequential change from neutral to acidic pH and back to neutral—has been shown to significantly enhance this compound biosynthesis. researchgate.net During the acidic period, cell growth ceases, but upon returning to a neutral pH, growth resumes, and this compound is produced at a greatly enhanced rate compared to cultures without the pH shock. researchgate.net This suggests that the pH stress triggers a physiological response in the bacterium that favors antibiotic production.

Potential in Medicinal Chemistry

While this compound is primarily used in agriculture, its properties as an antibiotic have prompted investigations into its potential in medicinal chemistry. acs.org Originally discovered for its ability to control rice blast fungus, it was later found to inhibit bacterial growth as well. wikipedia.org Unlike many other aminoglycosides, this compound has not been widely used in human or veterinary medicine, which is an advantage in agricultural settings as it reduces the risk of cross-resistance with medically important antibiotics. usda.gov

However, there is evidence of its potential for therapeutic applications. It was once used clinically in Japan to treat Pseudomonas kidney infections in humans. regulations.gov More recent research has shown that this compound can inhibit the growth of Mycobacterium tuberculosis by indirectly limiting the tRNA-aminoacylation pathway, which increases mistranslation in the mycobacteria. apsnet.org

The unique chemical structure of this compound, particularly its kasugamine unit (a 2,3,4,6-tetradeoxy-2,4-diaminopyranoside), makes it an interesting target for synthetic chemistry. acs.org The total synthesis of this compound is considered crucial not only for securing a supply of the natural product but also for enabling the development of analogues with potentially improved biological properties. acs.org Efficient synthetic pathways have been developed, which could facilitate the creation of novel derivatives for further investigation in medicinal chemistry. acs.org

Environmental Fate and Persistence Studies

Understanding the environmental fate of this compound is essential for assessing its ecological impact. Studies have focused on its persistence and degradation in various environmental compartments, particularly in aquatic systems.

Research indicates that this compound is not a persistent pesticide in water. usda.govtandfonline.com Its degradation can be influenced by aquatic microorganisms and the initial concentration of the compound. tandfonline.comresearchgate.net In one study analyzing the degradation of this compound in water over a 30-day period, it was observed that the compound's concentration decreased over time. tandfonline.comnih.gov The study demonstrated that while generally considered nontoxic to microorganisms, this compound could inhibit some aquatic bacteria while stimulating the growth of other, resistant bacteria. nih.govresearchgate.net

The degradation rate was found to be dependent on the initial concentration. tandfonline.comresearchgate.net In water treated with an initial concentration of 168.4 mg/L, 34.1% of the this compound degraded within 30 days. tandfonline.comnih.gov In contrast, at a much higher initial concentration of 1462.9 mg/L, the degradation was slower, with only 12.1% degraded over the same period. tandfonline.comnih.gov This suggests that higher concentrations might inhibit the very microorganisms responsible for degradation.

Initial Concentration (mg/L)Degradation (%) over 30 daysDegradation Rate (mg/L/day)
168.434.1%1.92
1462.912.1%5.88

This table summarizes the degradation of this compound in water based on a 30-day study. tandfonline.comnih.govresearchgate.net

Regulatory Science and Risk Assessment Methodologies

The use of this compound as a pesticide is subject to rigorous evaluation by regulatory agencies worldwide, such as the U.S. Environmental Protection Agency (EPA). regulations.gov These assessments involve a comprehensive review of toxicological data to determine potential risks to human health and the environment.

Toxicological studies form the basis of hazard assessment for this compound. The compound exhibits low acute toxicity. regulations.govregulations.gov The toxicological database for this compound is considered complete and adequate for human health risk assessment. regulations.gov Studies in rats indicate low oral absorption. regulations.govregulations.gov

Major adverse effects observed in toxicity studies at higher doses include decreased body weight and body weight gain, kidney toxicity, and irritation to the oral cavity or anorectal area. regulations.govregulations.gov A key effect noted in multiple studies is testicular toxicity, specifically testicular atrophy and softening. regulations.govregulations.govfsc.go.jp This endpoint is often used to establish safe exposure levels. For instance, the No-Observed-Adverse-Effect Level (NOAEL) for chronic dietary exposure was established at 11.3 mg/kg/day from a rat chronic toxicity/carcinogenicity study, based on testicular effects observed at the Lowest-Observed-Adverse-Effect-Level (LOAEL) of 116 mg/kg/day. regulations.govregulations.gov

Importantly, studies have shown no evidence of neurotoxicity, immunotoxicity, or carcinogenicity. regulations.govregulations.govfsc.go.jp this compound is classified as "not likely to be carcinogenic to humans." regulations.gov Furthermore, genotoxicity studies have not indicated mutagenic activity. fsc.go.jpepa.gov Regulatory agencies have not found this compound to have a common mechanism of toxicity with other substances, meaning its risks are assessed independently. regulations.gov

Study TypeSpeciesNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAEL
Chronic Toxicity/ CarcinogenicityRat11.3116Testicular softening and atrophy. regulations.govregulations.gov
2-Generation ReproductionRat9.43-The lowest NOAEL from various toxicological studies. fsc.go.jp
13-Week Oral ToxicityDog10.6 (M) / 11.4 (F)106.0 (M) / 107.9 (F)Tongue lesions, swollen mouth, excessive salivation. epa.gov

This table presents key toxicological endpoints for this compound from various studies used in risk assessment.

Q & A

What are the primary mechanisms by which Kasugamycin inhibits bacterial translation, and how can these be experimentally validated?

This compound inhibits translation initiation by binding to the 30S and 70S ribosomal subunits, preventing initiator tRNA from occupying the P-site . To validate this, researchers can employ ribosome profiling to map ribosome occupancy on mRNA or use cryo-EM structural analysis to visualize this compound-ribosome interactions. Short-term treatment protocols (e.g., 10-minute exposure in E. coli) help isolate direct effects from downstream transcriptional changes .

What analytical techniques are recommended for detecting this compound residues in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and selectivity . Key methodological considerations include:

  • Solid-phase extraction (SPE) : HLB or SCX cartridges effectively remove matrix interference in herbal medicines and agricultural samples .
  • Column selection : Amide columns outperform C18 and HILIC columns in retaining polar compounds like this compound, reducing peak tailing and improving resolution .
  • Matrix-matched calibration : Essential for accurate quantification in complex matrices like Achyranthes japonica roots .

How can researchers optimize SPE methods to minimize matrix interference in this compound residue analysis?

Optimization involves:

  • Cartridge selection : HLB and SCX cartridges show superior purification efficiency over silica cartridges for herbal matrices .
  • Elution conditions : Using 10 mL of methanol or pure water achieves >93% recovery, though matrix overload may necessitate solvent adjustments .
  • Validation : Compliance with Codex Alimentarius Commission (CAC/GL 40) and MFDS guidelines ensures method robustness .

What experimental approaches discern direct vs. indirect effects of this compound on bacterial transcriptomes?

  • Short-term exposure : A 10-minute treatment in E. coli minimizes secondary effects, revealing direct transcriptional changes linked to translation inhibition .
  • Comparative transcriptomics : Analyze time-series data (e.g., 10 vs. 30-minute treatments) to differentiate immediate ribosome-mediated effects from downstream metabolic shifts .
  • Multi-omics integration : Pair translatome data with proteomic profiling to confirm functional outcomes of transcriptome changes.

What parameters are critical for validating this compound residue analysis methods?

  • Selectivity : Ensure no co-eluting peaks near the this compound retention time .
  • Sensitivity : Limit of quantification (LOQ) should align with regulatory thresholds (e.g., 0.04 mg kg⁻¹ in A. japonica) .
  • Recovery rates : Target 70–120% recovery with ≤20% RSD across replicates .
  • Matrix effects : Use post-column infusion or standard addition to assess ion suppression/enhancement .

How does HPLC column choice impact this compound quantification accuracy?

  • C18 columns : Rapid elution due to poor retention of polar this compound, leading to unresolved matrix interference .
  • HILIC columns : Moderate retention but prone to peak tailing .
  • Amide columns : Optimal for polar basic compounds, providing sufficient retention time (≥5 min) and symmetrical peaks, enhancing sensitivity .

What challenges arise in quantifying this compound in plant tissues, and how are they addressed?

  • Matrix complexity : Herbal medicines like A. japonica contain interfering alkaloids and phenolics. Mitigate via multi-step SPE cleanup .
  • Extraction efficiency : Methanol (pH 13) extraction maximizes recovery from plant tissues .
  • Solvent optimization : Adjusting elution solvent polarity (e.g., methanol vs. dichloromethane) improves target compound isolation .

How do treatment duration and concentration influence this compound's efficacy in bacterial studies?

  • Short-term (10-minute) exposure : Primarily inhibits translation initiation with minimal transcriptome alterations .
  • Prolonged exposure (30+ minutes) : Induces aberrant 61S ribosome formation, enabling selective translation of leaderless mRNAs and significant transcriptome shifts .
  • Dose dependency : Higher concentrations (e.g., 1 mg L⁻¹) amplify ribosome binding but may trigger secondary stress responses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.